Technical Documentation Center

1-ethoxy-2-methyl-3-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-ethoxy-2-methyl-3-nitrobenzene
  • CAS: 28148-27-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-ethoxy-2-methyl-3-nitrobenzene (CAS 28148-27-8)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-ethoxy-2-methyl-3-nitrobenzene is an aromatic organic compound characterized by an ethoxy, a methyl, and a nitro group substituted on a benze...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethoxy-2-methyl-3-nitrobenzene is an aromatic organic compound characterized by an ethoxy, a methyl, and a nitro group substituted on a benzene ring. The presence of these functional groups suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other fine chemicals. The nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity, while the ethoxy and methyl groups modify its steric and electronic properties. This guide provides a projected profile of this compound to aid researchers in its synthesis, characterization, and safe handling.

Predicted Physicochemical Properties

The properties of 1-ethoxy-2-methyl-3-nitrobenzene can be inferred from its constituent parts and comparison with analogous structures.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C9H11NO3Based on chemical structure
Molecular Weight 181.19 g/mol Calculated from the molecular formula
Appearance Likely a pale yellow liquid or low-melting solidNitroaromatic compounds are often pale yellow. The related compound 1-ethoxy-2-nitrobenzene can be a liquid or solid depending on temperature[1]
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane) and sparingly soluble in waterThe ethoxy group and benzene ring confer organic solubility, a common trait for such compounds[1][2]
Storage Temperature Sealed in a dry, room temperature environment is a reasonable starting point for storage.Similar aromatic ethers and nitro compounds are stored under these conditions.

Proposed Synthesis: Etherification of 2-Methyl-3-nitrophenol

A logical and common method for the preparation of 1-ethoxy-2-methyl-3-nitrobenzene is the Williamson ether synthesis, starting from 2-methyl-3-nitrophenol (CAS 5460-31-1).[3][4] This involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Experimental Protocol

Materials:

  • 2-Methyl-3-nitrophenol

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • An ethylating agent (e.g., ethyl iodide, diethyl sulfate)

  • A polar aprotic solvent (e.g., acetone, DMF)

  • Deionized water

  • Organic extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-3-nitrophenol in the chosen polar aprotic solvent.

  • Add a stoichiometric equivalent of the base (e.g., potassium carbonate) to the solution. Stir the mixture at room temperature for a designated period (e.g., 30-60 minutes) to ensure the complete formation of the phenoxide salt. The progress of this step can often be monitored by a color change.

  • Ethylating Agent Addition: Slowly add the ethylating agent (e.g., ethyl iodide) to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 1-ethoxy-2-methyl-3-nitrobenzene.[5]

SynthesisWorkflow cluster_synthesis Synthesis of 1-ethoxy-2-methyl-3-nitrobenzene start 2-Methyl-3-nitrophenol base Addition of Base (e.g., K2CO3 in Acetone) start->base phenoxide Formation of Phenoxide Salt base->phenoxide ethylation Addition of Ethylating Agent (e.g., Ethyl Iodide) phenoxide->ethylation reflux Reflux ethylation->reflux workup Aqueous Work-up reflux->workup extraction Organic Extraction workup->extraction purification Column Chromatography extraction->purification product 1-ethoxy-2-methyl-3-nitrobenzene purification->product

Caption: Proposed Williamson ether synthesis workflow.

Predicted Spectral Data

The following spectral characteristics are predicted for 1-ethoxy-2-methyl-3-nitrobenzene based on its structure.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Expect complex multiplets or distinct doublets and triplets in the aromatic region (approx. δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants will depend on the electronic effects of the three substituents. The nitro group will deshield ortho and para protons most significantly.

  • Ethoxy Group (5H):

    • A quartet (2H) for the -OCH₂- protons, likely in the range of δ 4.0-4.3 ppm, due to coupling with the adjacent methyl group.

    • A triplet (3H) for the -CH₃ protons of the ethoxy group, expected around δ 1.3-1.5 ppm.

  • Methyl Group (3H): A singlet for the aromatic methyl protons, likely in the range of δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy
  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (approx. δ 110-160 ppm). The carbon bearing the ethoxy group will be shifted downfield, as will the carbon attached to the nitro group.

  • Ethoxy Group (2C):

    • The -OCH₂- carbon signal is anticipated around δ 60-70 ppm.

    • The -CH₃ carbon signal is expected around δ 14-16 ppm.

  • Methyl Group (1C): The aromatic methyl carbon signal will likely appear around δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

  • Aliphatic C-H stretching: Around 2850-2980 cm⁻¹.

  • N-O stretching (nitro group): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

  • C-O-C stretching (ether): A strong band around 1200-1250 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 181.

  • Fragmentation: Common fragmentation patterns would likely involve the loss of the ethoxy group (-45), the nitro group (-46), or cleavage of the ethyl group from the ether oxygen.

Safety and Handling

Given the lack of specific data, safety precautions should be based on those for related nitroaromatic compounds. Nitrobenzene and its derivatives are generally toxic.[2][6][7][8]

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[6] Many nitroaromatic compounds can cause methemoglobinemia, leading to cyanosis.[7][8]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: Use in a well-ventilated area or with local exhaust ventilation.[6][7] If vapors or aerosols are generated, a suitable respirator should be worn.

    • Hand Protection: Wear impervious chemical-resistant gloves.[6]

    • Eye Protection: Use safety goggles or a face shield.[6]

    • Skin and Body Protection: Wear protective clothing to prevent skin contact.[6]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames.

    • Use explosion-proof equipment.[6]

    • Wash hands thoroughly after handling.[6]

  • Storage:

    • Store in a tightly closed container in a cool, dark, and well-ventilated place.[6]

    • Store away from incompatible materials such as strong oxidizing agents.[6]

  • First Aid:

    • Inhalation: Move to fresh air. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing and wash skin with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Potential Applications in Drug Discovery and Development

The structural motifs within 1-ethoxy-2-methyl-3-nitrobenzene suggest its utility as a scaffold or intermediate in medicinal chemistry.

  • Intermediate for Amine Synthesis: The nitro group can be readily reduced to an amine. This resulting aniline derivative is a common precursor in the synthesis of a vast array of pharmaceuticals.

  • Scaffold for Bioactive Molecules: The substituted benzene ring provides a rigid core onto which further chemical diversity can be introduced. The ethoxy and methyl groups can modulate lipophilicity and steric interactions with biological targets.

  • Building Block in Combinatorial Chemistry: Its functional groups allow for various chemical transformations, making it a potential building block for generating libraries of compounds for high-throughput screening in drug discovery programs.[9][10][11]

Conclusion

While specific experimental data for 1-ethoxy-2-methyl-3-nitrobenzene (CAS 28148-27-8) is sparse, a comprehensive profile can be predicted based on established chemical principles and data from analogous compounds. This guide provides a foundational understanding of its likely properties, a plausible synthetic route, and crucial safety information. It is intended to serve as a valuable resource for researchers and scientists, enabling them to approach the synthesis and utilization of this compound with a solid theoretical framework and a strong emphasis on safety. Further empirical studies are necessary to validate these predicted characteristics.

References

  • NIST. Benzene, 1-ethoxy-2-nitro-. [Link]

  • PrepChem.com. Preparation of 2-methyl-3-nitrophenol. [Link]

  • Rsc.org. DNDMH-Mediated Direct Nitration of Aryl Alkenes. [Link]

  • Stenutz. 1-ethoxy-3-nitrobenzene. [Link]

  • NIH. 1-Ethoxy-2-methylbenzene | C9H12O | CID 136414 - PubChem. [Link]

  • EPA. 1-Bromo-2-methoxy-3-methyl-5-nitrobenzene Properties. [Link]

  • NIH. 1-Ethyl-3-methyl-2-nitrobenzene | C9H11NO2 | CID 14665859 - PubChem. [Link]

  • International Chemical Safety Cards (ICSCs). ICSC 0065 - NITROBENZENE. [Link]

  • PubMed. Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity. [Link]

  • Sciencemadness Discussion Board. 2-methyl-3-nitrophenol. [Link]

  • NIST. Benzene, 1-methoxy-2-methyl-3-nitro-. [Link]

  • ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... [Link]

  • NIST. Benzene, 1-ethoxy-2-methyl-. [Link]

  • Organic Syntheses Procedure. A 2 step synthesis of methyl 3-n. [Link]

  • Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]

  • ATSDR. Toxicological Profile for Nitrobenzene. [Link]

  • ResearchGate. (PDF) 1-Chloro-2-methyl-3-nitrobenzene. [Link]

  • Google Patents.
  • PubMed. Recent Development in the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-small Cell Lung Cancer. [Link]

  • Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester. [Link]

  • bioRxiv. Nutritional Access Modulates Activity of a Small Molecule Enhancer of Endosomal Escape. [Link]

  • MDPI. Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. [Link]

  • Penn State. New, simple and accessible method creates potency-increasing structure in drugs. [Link]

  • NJ.gov. Nitrobenzene - HAZARD SUMMARY. [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Ethoxy-2-methyl-3-nitrobenzene: Synthesis, Properties, and Applications

Foreword This technical guide provides a comprehensive overview of 1-ethoxy-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound of interest in synthetic and medicinal chemistry. It is important to note that whi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide provides a comprehensive overview of 1-ethoxy-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound of interest in synthetic and medicinal chemistry. It is important to note that while the molecular formula and weight of this specific isomer are well-defined, detailed experimental data in the public domain is scarce. Therefore, this guide has been meticulously compiled by leveraging data from closely related structural analogs and foundational principles of organic chemistry to project the physicochemical properties, synthetic routes, and potential applications of the title compound. All data derived from analogous compounds are clearly indicated, ensuring scientific transparency and providing a robust framework for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

1-ethoxy-2-methyl-3-nitrobenzene belongs to the class of nitroaromatic compounds, which are characterized by a benzene ring substituted with a nitro group (-NO2), an ethoxy group (-OCH2CH3), and a methyl group (-CH3). The specific arrangement of these substituents at the 1, 2, and 3 positions, respectively, dictates its unique electronic and steric properties, influencing its reactivity and potential biological interactions.

The molecular formula for 1-ethoxy-2-methyl-3-nitrobenzene is C₉H₁₁NO₂ .

The molecular weight is calculated to be 181.19 g/mol .

Table 1: Physicochemical Properties of 1-Ethoxy-2-methyl-3-nitrobenzene and Its Isomers
Property1-Ethoxy-2-methyl-3-nitrobenzene (Predicted)1-Ethoxy-2-nitrobenzene[1]1-Ethoxy-3-nitrobenzene
Molecular Formula C₉H₁₁NO₂C₈H₉NO₃C₈H₉NO₃
Molecular Weight 181.19 g/mol 167.16 g/mol 167.16 g/mol
Appearance Pale yellow liquid or solidPale yellow liquid or solidSolid
Boiling Point Not availableNot available270.7 °C at 760 mmHg
Melting Point Not availableNot available36 °C
Solubility Soluble in organic solventsSoluble in organic solventsNot specified

The ethoxy group is an ortho, para-director and an activating group in electrophilic aromatic substitution, while the methyl group is also an ortho, para-director and weakly activating. Conversely, the nitro group is a meta-director and a strong deactivating group. The interplay of these groups on the benzene ring presents an interesting case for its synthetic utility and reactivity.

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to 1-ethoxy-2-methyl-3-nitrobenzene is through the electrophilic nitration of 1-ethoxy-2-methylbenzene (2-ethoxytoluene). The directing effects of the ethoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Proposed Synthetic Workflow

The synthesis would likely proceed via the nitration of 1-ethoxy-2-methylbenzene using a standard nitrating mixture of nitric acid and sulfuric acid. The ethoxy and methyl groups are both ortho, para-directing. Since the para position to the ethoxy group is occupied by the methyl group, and the para position to the methyl group is open, a mixture of isomers is expected. The position ortho to the ethoxy group and meta to the methyl group (position 3) is a likely site for nitration.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 1_ethoxy_2_methylbenzene 1-Ethoxy-2-methylbenzene Nitration Electrophilic Aromatic Substitution (Nitration) 1_ethoxy_2_methylbenzene->Nitration Substrate Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration Electrophile Source Target_Compound 1-Ethoxy-2-methyl-3-nitrobenzene Nitration->Target_Compound Yields

Caption: Proposed synthesis of 1-ethoxy-2-methyl-3-nitrobenzene.

Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the nitration of substituted benzenes.[2]

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a stirred, pre-cooled volume of concentrated sulfuric acid. Maintain the temperature below 10 °C.

  • Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-ethoxy-2-methylbenzene in a suitable solvent (e.g., excess sulfuric acid or an inert solvent). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1-ethoxy-2-methylbenzene. The rate of addition should be controlled to maintain the reaction temperature below 15 °C to minimize the formation of dinitrated byproducts.

  • Reaction Completion and Quenching: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate as a solid or an oil.

  • Purification: The crude product can be isolated by filtration if solid or by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) if oily. The isolated product should be washed with water, a dilute solution of sodium bicarbonate to neutralize any residual acid, and then with brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or column chromatography to isolate the desired 1-ethoxy-2-methyl-3-nitrobenzene isomer.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-ethoxy-2-methyl-3-nitrobenzene would rely on standard spectroscopic techniques. The expected spectral data are inferred from the known effects of the constituent functional groups.

Table 2: Predicted Spectroscopic Data for 1-Ethoxy-2-methyl-3-nitrobenzene
TechniqueExpected Features
¹H NMR - Aromatic protons (3H) appearing as multiplets in the downfield region (δ 7.0-8.0 ppm). - A quartet (2H) for the -OCH₂- protons of the ethoxy group (δ ~4.0 ppm). - A singlet (3H) for the methyl protons (-CH₃) (δ ~2.3 ppm). - A triplet (3H) for the -CH₃ protons of the ethoxy group (δ ~1.4 ppm).
¹³C NMR - Aromatic carbons (6 signals) in the range of δ 110-160 ppm. - Carbon bearing the ethoxy group (-O-C) would be significantly downfield. - Carbon bearing the nitro group (-C-NO₂) would also be downfield. - The -OCH₂- carbon of the ethoxy group at δ ~65 ppm. - The methyl carbon (-CH₃) at δ ~15-20 ppm. - The -CH₃ carbon of the ethoxy group at δ ~14 ppm.
IR Spectroscopy - Strong asymmetric and symmetric N-O stretching bands for the nitro group at approximately 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[3] - C-O-C stretching vibrations for the ether linkage around 1250 cm⁻¹ and 1040 cm⁻¹. - C-H stretching of the aromatic ring just above 3000 cm⁻¹. - C-H stretching of the alkyl groups just below 3000 cm⁻¹. - Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 181. - Fragmentation patterns corresponding to the loss of the ethoxy group, nitro group, and other characteristic fragments.

Applications in Research and Drug Development

Nitroaromatic compounds are valuable intermediates in organic synthesis, often serving as precursors to anilines which are fundamental building blocks for a vast array of pharmaceuticals and other fine chemicals.[4]

  • Synthetic Intermediate: The primary application of 1-ethoxy-2-methyl-3-nitrobenzene is likely as an intermediate in multi-step organic syntheses. The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd, Sn/HCl). This resulting aniline derivative, 3-ethoxy-2-methylaniline, would be a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates.

  • Medicinal Chemistry: While no specific therapeutic applications for 1-ethoxy-2-methyl-3-nitrobenzene have been documented, the broader class of nitroaromatic compounds has been explored for various biological activities.[5] The nitro group can act as a bio-reducible moiety, and its presence can modulate the electronic and lipophilic properties of a molecule, which are critical for its pharmacokinetic and pharmacodynamic profiles. It could potentially be used as a scaffold in the design of novel therapeutic agents.

Safety and Handling

Detailed toxicological data for 1-ethoxy-2-methyl-3-nitrobenzene are not available. However, it should be handled with the utmost care, assuming it possesses hazards similar to other nitroaromatic compounds. Nitrobenzene, a related compound, is known to be toxic and can be absorbed through the skin.[6]

  • General Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled. May cause irritation to the skin, eyes, and respiratory tract. Long-term exposure to related compounds has been linked to effects on the blood (methemoglobinemia), liver, and spleen.[6]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapor or dust. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1-ethoxy-2-methyl-3-nitrobenzene represents a chemical entity with significant potential as a synthetic intermediate. While specific experimental data for this isomer remains limited, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and handling based on the well-established chemistry of its structural analogs. As research progresses, it is anticipated that the specific properties and applications of this compound will be further elucidated, potentially unlocking new avenues in synthetic and medicinal chemistry.

References

  • BenchChem. (n.d.). 1-Ethoxy-4-methyl-2-nitrobenzene | 85653-54-9.
  • CymitQuimica. (n.d.). CAS 610-67-3: 1-Ethoxy-2-nitrobenzene.
  • NIST. (n.d.). Benzene, 1-ethoxy-3-nitro-. In NIST Chemistry WebBook.
  • PubChem. (n.d.). 1-Ethoxy-2-methylbenzene.
  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound....
  • Royal Society of Chemistry. (n.d.). Supporting Information for....
  • NIST. (n.d.). Benzene, 1-ethoxy-2-methyl-. In NIST Chemistry WebBook.
  • MilliporeSigma. (n.d.). 1-Ethoxy-3-nitrobenzene | 621-52-3.
  • SIELC Technologies. (2018, May 16). Benzene, 1-ethoxy-2-nitro-.
  • NIST. (n.d.). Benzene, 1-ethoxy-3-nitro-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-ethoxy-2-methyl-. In NIST Chemistry WebBook.
  • NIST. (n.d.). Benzene, 1-methoxy-2-methyl-3-nitro-. In NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 1,4-DIETHOXY-2-NITROBENZENE(119-23-3) 13C NMR spectrum.
  • A 2 step synthesis of methyl 3-n. (n.d.).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • BLD Pharm. (n.d.). 18102-29-9|2-Methoxy-1-methyl-3-nitrobenzene.
  • Thermo Fisher Scientific. (2025, December 26). Methyl 2-methyl-3-nitrobenzoate - SAFETY DATA SHEET.
  • Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References.
  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). 1-Chloro-2-methyl-3-nitrobenzene. Retrieved from the International Union of Crystallography website.
  • GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview.
  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Transtutors. (2024, September 21). IR spectrum of methyl-3-nitrobenzoate Assign IR frequencies for....
  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate.
  • Brainly. (2024, May 1). Analyze and upload an original IR spectrum of methyl 3-nitrobenzoate. Clearly indicate which regions of the....
  • Sarchem Labs. (2025, July 26). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Matrix Fine Chemicals. (n.d.). 1-CHLORO-2-METHYL-3-NITROBENZENE | CAS 83-42-1.

Sources

Foundational

Technical Guide: 1-Ethoxy-2-methyl-3-nitrobenzene (CAS 28148-27-8)

The following technical guide details the safety, handling, and physicochemical profile of 1-ethoxy-2-methyl-3-nitrobenzene , a specialized aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, handling, and physicochemical profile of 1-ethoxy-2-methyl-3-nitrobenzene , a specialized aromatic intermediate used in the synthesis of agrochemicals and pharmaceutical precursors.

This document is structured as a Master Safety Data Sheet (SDS) & Technical Whitepaper , designed for researchers requiring actionable, high-level data beyond standard compliance forms.

[1][2][3]

Chemical Identity & Structural Analysis

Compound Name: 1-ethoxy-2-methyl-3-nitrobenzene CAS Registry Number: 28148-27-8 Synonyms: 2-Methyl-3-nitrophenetole; 3-Nitro-o-cresol ethyl ether; Ethyl 2-methyl-3-nitrophenyl ether. Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol [1]

Structural Configuration

The molecule features a tri-substituted benzene ring with a "vicinal" (1,2,[2]3) substitution pattern. This steric crowding between the ethoxy (-OEt) and nitro (-NO₂) groups, mediated by the central methyl (-CH₃) group, influences its reactivity and metabolic stability.[2]

Hazard Identification (GHS Classification)

Based on SAR (Structure-Activity Relationship) of nitro-phenetoles and nitro-toluenes.[2]

Classification[4][5][6][7]
  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.[2][3][4]

  • Acute Toxicity (Dermal): Category 3 (H311) – Toxic in contact with skin.[2][3][4]

  • Acute Toxicity (Inhalation): Category 4 (H332) – Harmful if inhaled.[2]

  • Specific Target Organ Toxicity (Repeated): Category 2 (H373) – May cause damage to blood (Methemoglobinemia) through prolonged exposure.[2]

  • Aquatic Toxicity (Chronic): Category 2 (H411) – Toxic to aquatic life with long-lasting effects.[2][3][4]

Signal Word: DANGER[7][8]
Hazard Statements & Mechanism

The primary acute hazard is Methemoglobinemia . Nitro-aromatics are metabolized in the liver to nitroso and hydroxylamine derivatives. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), which cannot transport oxygen, leading to chemical asphyxiation.[2]

Symptoms: Cyanosis (blue lips/skin), headache, dizziness, chocolate-brown blood.

Emergency Response & First Aid Protocols

Standard protocols are insufficient. Specific antidotes are required.

Immediate Actions
Exposure RouteCritical ActionCausality/Reasoning
Inhalation Evacuate to fresh air. Administer 100% Oxygen.Oxygen competes with methemoglobin formation and supports tissue oxygenation.
Skin Contact Wash with polyethylene glycol (PEG 400) or soap/water.[2]Nitro compounds are lipophilic; PEG 400 solubilizes them better than water alone.
Eye Contact Rinse for 15+ mins. Remove contacts.Prevent corneal absorption and systemic uptake.
Ingestion Do NOT induce vomiting. Rinse mouth.Risk of aspiration pneumonia; systemic absorption is rapid regardless.
Medical Antidote

Methylene Blue (1-2 mg/kg IV) is the specific antidote.[2]

  • Mechanism:[1] Methylene blue acts as an electron donor to the NADPH-methemoglobin reductase enzyme system, accelerating the reduction of Fe³⁺ back to Fe²⁺.

  • Contraindication: Do not use in patients with G6PD deficiency (risk of hemolysis).[2]

EmergencyWorkflow Start Exposure Incident Assess Assess Symptoms (Cyanosis, Dizziness) Start->Assess Route Determine Route Assess->Route Skin Skin/Eye Contact Route->Skin Inhale Inhalation/Ingestion Route->Inhale Decon Decon: PEG 400 or Soap Remove Clothing Skin->Decon O2 Administer 100% O2 Monitor SpO2 Inhale->O2 MetHb Signs of Methemoglobinemia? (SpO2 < 90%, Brown Blood) Decon->MetHb O2->MetHb Antidote Administer Methylene Blue (1-2 mg/kg IV) MetHb->Antidote Yes Monitor Monitor Hemolysis (If G6PD deficiency suspected) Antidote->Monitor

Fig 2: Emergency Response Decision Tree for Nitro-Aromatic Exposure.

Handling, Storage, & PPE

Trustworthiness Check: Why standard nitrile gloves fail.

Personal Protective Equipment (PPE)[4]
  • Gloves: Laminate film (Silver Shield) or Butyl Rubber (>0.5mm).[2]

    • Why? Nitro-aromatics can permeate standard Nitrile gloves in <15 minutes.

  • Respiratory: Full-face respirator with Type ABEK-P3 cartridges (Organic Vapor + Particulate).

  • Clothing: Tyvek® or similar chemically resistant coveralls.

Storage Conditions
  • Atmosphere: Store under inert gas (Nitrogen/Argon).[2] While relatively stable, the ethoxy ether linkage can form peroxides upon prolonged exposure to air/light, though less likely than aliphatic ethers.

  • Incompatibilities: Segregate from strong reducing agents (hydrazine, metal hydrides) which can cause exothermic reduction of the nitro group to amines or azo compounds.[2]

  • Temperature: Ambient (15–25°C). Keep cool.

Physicochemical Properties

Data derived from experimental values of CAS 28148-27-8 and close isomers.

PropertyValue / DescriptionTechnical Note
Physical State Pale yellow solid or viscous liquidNitro groups induce color; MP is likely near ambient (35-50°C).
Boiling Point ~270°C (Predicted)High BP due to polarity of Nitro group.[2]
Flash Point >110°C (Closed Cup)Combustible but not highly flammable.[2]
Solubility Insoluble in water; Soluble in DCM, Acetone, Toluene.Lipophilic nature facilitates skin absorption.
Partition Coeff. Log Pow ~ 2.8 - 3.1Indicates potential for bioaccumulation.
Decomp. Temp. >300°CRisk of NOx evolution.

Synthesis & Reactivity Profile

1-ethoxy-2-methyl-3-nitrobenzene is typically synthesized via the ethylation of 2-methyl-3-nitrophenol (3-nitro-o-cresol).

Key Reaction Pathways[4]
  • Reduction: Catalytic hydrogenation (Pd/C) yields 3-ethoxy-2-methylaniline , a precursor for tetrazolinone herbicides.

  • Electrophilic Substitution: The ring is deactivated by the nitro group but activated by the ethoxy group. Further substitution (e.g., halogenation) will likely occur para to the ethoxy group (Position 4).[2]

Synthesis Precursor 3-Nitro-o-cresol (OH at 1, Me at 2, NO2 at 3) Product 1-Ethoxy-2-methyl-3-nitrobenzene Precursor->Product Alkylation Reagent Ethyl Bromide / K2CO3 (Williamson Ether Synthesis) Aniline 3-Ethoxy-2-methylaniline (Herbicide Intermediate) Product->Aniline Reduction Reduction H2 / Pd-C

Fig 3: Synthesis and Downstream Application Pathway.[2]

Ecological & Disposal Considerations

Environmental Fate[4]
  • Persistence: Not readily biodegradable. The nitro group inhibits microbial oxidation.

  • Bioaccumulation: Moderate potential (Log Pow ~3).[2]

  • Ecotoxicity: Toxic to daphnia and fish (LC50 est. 1-10 mg/L).

Disposal[4]
  • Method: High-temperature incineration (>1000°C) with a secondary combustion chamber and scrubber for Nitrogen Oxides (NOx).[2]

  • Prohibition: Do not release into drains.[3][5] Material is a marine pollutant.

References

  • Guidechem. (2025).[2] Chemical Information for CAS 28148-27-8. Retrieved from [2]

  • PubChem. (2025).[2] Compound Summary: Nitro-ethoxy-toluene derivatives. National Library of Medicine. Retrieved from [2]

  • European Chemicals Agency (ECHA). (2024).[2] Registration Dossier: Nitrotoluenes and Phenetoles. Retrieved from [2]

  • Sigma-Aldrich. (2024). Safety Data Sheet for Related Isomer (1-Ethoxy-2-nitrobenzene). Retrieved from [2]

  • European Patent Office. (2019).[2] Tetrazolinone Compound and Applications Thereof (EP 2940012 B1).[2] (Describes synthesis using 1-ethoxy-2-methyl-3-nitrobenzene). Retrieved from [2]

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 1-ethoxy-2-methyl-3-nitrobenzene: Emphasis on Melting and Boiling Point Determination

Abstract This technical guide addresses the melting and boiling points of the aromatic compound 1-ethoxy-2-methyl-3-nitrobenzene. A comprehensive search of publicly available chemical databases reveals a notable absence...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the melting and boiling points of the aromatic compound 1-ethoxy-2-methyl-3-nitrobenzene. A comprehensive search of publicly available chemical databases reveals a notable absence of experimentally determined data for this specific isomer. This guide, therefore, serves a dual purpose: firstly, to collate and present the available physical property data for structurally related isomers to establish a scientifically grounded estimation. Secondly, it provides detailed, field-proven experimental protocols for the precise determination of melting and boiling points, enabling researchers to ascertain these fundamental properties. The underlying principles of structure-property relationships, including steric and electronic effects of the substituent pattern on the benzene ring, are discussed to provide a theoretical framework for the expected physical behavior of the title compound.

Introduction: The Challenge of Undocumented Physical Properties

In the landscape of drug discovery and development, the precise physicochemical characterization of novel or sparsely documented chemical entities is paramount. The melting and boiling points are fundamental physical constants that provide insights into the purity, stability, and intermolecular forces of a substance. This guide focuses on 1-ethoxy-2-methyl-3-nitrobenzene, a substituted nitroaromatic compound. Despite its well-defined structure, a thorough literature and database review indicates that its melting and boiling points have not been experimentally determined and reported in publicly accessible sources.

This lack of data presents a challenge for researchers utilizing this compound. To address this, we will first establish a comparative framework by examining the physical properties of structurally similar isomers and analogs. Subsequently, this guide will provide robust, step-by-step methodologies for the experimental determination of these properties, empowering researchers to fill this data gap.

Comparative Analysis of Related Isomers and Analogs

To form a reasonable estimation of the physical properties of 1-ethoxy-2-methyl-3-nitrobenzene, it is instructive to examine the documented melting and boiling points of its isomers and related compounds. The position of the ethoxy, methyl, and nitro groups on the benzene ring significantly influences intermolecular forces and, consequently, these physical constants.

Compound NameStructureMelting Point (°C)Boiling Point (°C)Notes
1-ethoxy-2-methyl-3-nitrobenzene Not Available Not Available The subject of this guide. Expected to be a solid or high-boiling liquid.
1-Ethoxy-3-nitrobenzene[1]34284Lacks the methyl group.
1-Methoxy-4-methyl-2-nitrobenzene[2]8.5159 @ 15 TorrMethoxy analog, provides a close structural comparison.
2-Methyl-3-nitrophenol[3][4]146-148269.5Phenol analog; hydrogen bonding leads to a significantly higher melting point.
Methyl 3-nitrobenzoate[5]78279Ester analog, for comparison of functional group effects.
4-Ethoxy-1-methyl-2-nitrobenzeneSolidNot AvailableIsomer with a different substitution pattern.
1-Ethoxy-3-methyl-2-nitrobenzeneSolidNot AvailableIsomer with a different substitution pattern.

Theoretical Considerations: Predicting the Properties of 1-ethoxy-2-methyl-3-nitrobenzene

The arrangement of substituents in 1-ethoxy-2-methyl-3-nitrobenzene—an ethoxy group at position 1, a methyl group at position 2, and a nitro group at position 3—creates a unique electronic and steric environment that influences its physical properties.

  • Boiling Point: The boiling point is primarily influenced by the molecular weight and the strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces. The nitro group is strongly electron-withdrawing, creating a significant dipole moment. The ethoxy group is also polar. The close proximity of these groups in the 1 and 3 positions, with the methyl group at position 2, will likely result in a substantial net dipole moment for the molecule, leading to strong dipole-dipole interactions and a relatively high boiling point, likely comparable to or slightly higher than that of 1-ethoxy-3-nitrobenzene (284 °C) due to the increased molecular weight from the methyl group.

  • Melting Point: The melting point is determined by the strength of the intermolecular forces in the crystal lattice and the efficiency with which the molecules can pack. The irregular substitution pattern of 1-ethoxy-2-methyl-3-nitrobenzene, with bulky ethoxy and methyl groups adjacent to the nitro group, may introduce steric hindrance that disrupts efficient crystal lattice packing. This could potentially lead to a lower melting point compared to more symmetrical isomers. However, the strong dipole-dipole interactions will counteract this effect. Therefore, a melting point in the range of the non-methylated analog (1-ethoxy-3-nitrobenzene, 34 °C) or the methoxy analog (1-methoxy-4-methyl-2-nitrobenzene, 8.5 °C) is a reasonable starting point for estimation. The significantly higher melting point of 2-methyl-3-nitrophenol (146-148 °C) is a clear indicator of the powerful effect of intermolecular hydrogen bonding, which is absent in the target ethoxy compound.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed protocols for the experimental determination of melting and boiling points. These methods are designed to be self-validating through careful observation and control of experimental parameters.

Melting Point Determination using the Capillary Method

This method is suitable for solid samples and provides a melting range, which is an indicator of purity. A sharp melting range (0.5-1 °C) is characteristic of a pure compound.

Experimental Workflow:

MeltingPointWorkflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry the sample thoroughly B Finely powder the sample A->B C Pack into a capillary tube (2-3 mm height) B->C D Place capillary in melting point apparatus C->D E Heat rapidly to ~15-20°C below expected MP D->E F Heat slowly (1-2°C/min) near the MP E->F G Record T1: First drop of liquid appears F->G H Record T2: Entire sample is liquid G->H I Report melting range (T1 - T2) H->I

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of 1-ethoxy-2-methyl-3-nitrobenzene is completely dry, as moisture can depress the melting point.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder with a spatula.

    • Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

  • Measurement with a Digital Melting Point Apparatus:

    • Place the packed capillary tube into the sample holder of the digital melting point apparatus.

    • If a rough estimate of the melting point is known, set the plateau temperature to about 15-20 °C below the expected value.

    • Set the ramp rate to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid is observed (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting range is reported as T1 - T2.

  • Measurement with a Thiele Tube:

    • Attach the packed capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.

    • Clamp the Thiele tube to a ring stand and fill it with a suitable heating oil (e.g., mineral oil or silicone oil) to a level above the side arm.

    • Insert the thermometer and capillary tube assembly into the Thiele tube, ensuring the sample is immersed in the oil.

    • Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube promotes even heat distribution through convection currents.

    • Observe the sample and record T1 and T2 as described above.

Boiling Point Determination

For liquid samples, distillation or micro-boiling point methods can be employed.

4.2.1. Simple Distillation Method

This method is suitable when a sufficient quantity of the liquid (at least 5 mL) is available.

Experimental Workflow:

BoilingPointWorkflow Boiling Point Determination by Distillation cluster_setup Apparatus Setup cluster_distillation Distillation cluster_result Result A Assemble simple distillation apparatus B Place sample and boiling chips in distilling flask A->B C Position thermometer bulb just below the side arm B->C D Begin gentle heating C->D E Observe for vapor condensation on thermometer D->E F Record stable temperature during distillation E->F G Report boiling point and atmospheric pressure F->G

Caption: Workflow for Boiling Point Determination.

Step-by-Step Protocol:

  • Apparatus Setup:

    • Assemble a simple distillation apparatus using a round-bottom flask, a distillation head, a condenser, and a receiving flask.

    • Place approximately 5-10 mL of 1-ethoxy-2-methyl-3-nitrobenzene and a few boiling chips into the distilling flask.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

  • Distillation:

    • Begin to gently heat the distilling flask.

    • Observe the liquid as it begins to boil and the vapor rises.

    • Watch for the condensation of the vapor on the thermometer bulb.

    • Record the temperature when it stabilizes as the liquid is actively distilling and condensing in the receiving flask. This stable temperature is the boiling point.

    • Record the atmospheric pressure, as boiling point is pressure-dependent.

4.2.2. Micro Boiling Point Method

This method is ideal when only a small amount of the liquid is available.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a few drops of the liquid into a small test tube or a melting point capillary tube.

    • Invert a smaller, sealed capillary tube and place it inside the larger tube containing the sample.

  • Measurement:

    • Attach the sample tube to a thermometer.

    • Use a Thiele tube or a digital melting point apparatus to heat the sample.

    • As the temperature rises, a stream of bubbles will emerge from the inverted inner capillary.

    • Turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the inner capillary tube.

Conclusion

While experimental data for the melting and boiling points of 1-ethoxy-2-methyl-3-nitrobenzene are not currently available in the public domain, this guide provides a comprehensive framework for its characterization. By analyzing the physical properties of structurally related compounds, we can make reasoned estimations. More importantly, the detailed experimental protocols provided herein offer a clear path for researchers to determine these crucial physical constants accurately and reliably. The principles of structure-property relationships discussed also offer a deeper understanding of the expected behavior of this and other substituted nitroaromatic compounds.

References

  • Saflik Pharma. 2-Methyl-3-nitrophenol. [Link]

  • Cheméo. (2025). Chemical Properties of Benzene, 1-ethoxy-3-nitro- (CAS 621-52-3). [Link]

  • Stenutz. 1-ethoxy-3-nitrobenzene. [Link]

  • CAS Common Chemistry. Methyl 3-nitrobenzoate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reduction Protocols for Sterically Hindered Nitro-Aromatic Ethers

Abstract & Strategic Overview The reduction of sterically hindered nitro-aromatic ethers (e.g., 2,6-disubstituted-4-nitroanisoles or ortho-alkoxy nitrobenzenes) presents a unique "double-bind" challenge in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of sterically hindered nitro-aromatic ethers (e.g., 2,6-disubstituted-4-nitroanisoles or ortho-alkoxy nitrobenzenes) presents a unique "double-bind" challenge in organic synthesis.

  • The Steric Challenge: Bulky ortho-substituents twist the nitro group out of planarity with the aromatic ring, reducing conjugation and raising the activation energy for reduction. Furthermore, these substituents physically block the approach of the nitro group to the active sites of heterogeneous catalysts (e.g., Pd/C), often resulting in stalled reactions or requiring forcing conditions (high T/P).

  • The Ether Challenge: Aromatic ethers are susceptible to cleavage under the strong Lewis-acidic conditions often used to force hindered reductions (e.g., SnCl₂/HCl or high-temp Fe/HCl).

This guide provides three validated protocols selected specifically to overcome steric barriers while preserving the integrity of the ether linkage.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal method for your specific substrate.

ReductionDecisionTree Start Substrate Analysis: Hindered Nitro-Aromatic Ether Halogens Are Halogens (Cl, Br, I) Present? Start->Halogens Scale Scale of Reaction Halogens->Scale No AcidSens Is the Ether Highly Acid Labile? Halogens->AcidSens No (Re-eval) MethodA Protocol A: Fe / NH4Cl (The Robust Standard) Halogens->MethodA Yes (Avoid Dehalogenation) Scale->MethodA > 10g (Cost Effective) MethodB Protocol B: Pd/C + Ammonium Formate (Transfer Hydrogenation) Scale->MethodB < 10g (Fast, Clean) AcidSens->MethodA No (Methyl/Ethyl ethers) MethodC Protocol C: Sodium Dithionite (Metal-Free / Mild) AcidSens->MethodC Yes (e.g., TBDMS ethers)

Figure 1: Strategic selection guide for reduction methodologies based on substrate functionality and scale.

Protocol A: Activated Iron / Ammonium Chloride (The "Gold Standard")

Best For: Highly hindered substrates, halogenated aromatics, and scale-up (>10g). Mechanism: Single Electron Transfer (SET) on the metal surface. Why it works: Unlike catalytic hydrogenation, which requires the substrate to fit into a catalyst pore, Fe reduction relies on electron transfer from the metal surface to the nitro group in solution. The use of NH₄Cl buffers the reaction to pH 5–6, preventing the ether cleavage common with Fe/HCl (Bechamp) or SnCl₂ methods.

Materials
  • Substrate: 1.0 equiv.

  • Iron Powder: 5.0 equiv. (Use reduced iron powder, typically <325 mesh).

  • Ammonium Chloride (NH₄Cl): 5.0 – 10.0 equiv.

  • Solvent: Ethanol/Water (3:1) or Methanol/Water (3:1).

  • Additives: Celite® (for filtration).[1][2]

Step-by-Step Methodology
  • Pre-Activation (Critical for Induction Period): In the reaction vessel, suspend the Iron powder in the water portion of the solvent (approx. 2 mL/g of Fe). Add 0.1 equiv of the NH₄Cl. Heat to 50°C for 10 minutes with vigorous stirring. This etches the iron oxide passivation layer.

  • Reaction Assembly: Add the remaining solvent (Ethanol/Methanol) and the nitro substrate. Add the remaining NH₄Cl.

    • Note: If the substrate is insoluble, add Ethyl Acetate (up to 20% v/v) to aid solubility.

  • Reflux: Heat the mixture to vigorous reflux (approx. 70–80°C).

    • Observation: The reaction typically turns a dark grey/brown "sludge."

    • Time: Hindered substrates typically require 2–6 hours. Monitor by TLC/LCMS.[2][3]

  • Work-up (The "Sludge" Management):

    • Hot Filtration: While still hot, filter the mixture through a pad of Celite®.

    • Why Hot? The amine product may precipitate if cooled in the presence of iron salts.

    • Wash: Rinse the iron cake thoroughly with hot Ethanol or Ethyl Acetate.

    • Partition: Concentrate the filtrate to remove organics. Partition the aqueous residue between Ethyl Acetate and Water (pH adjusted to ~8-9 with NaHCO₃ to ensure the amine is free-based).

Data & Validation
ParameterTypical ValueNotes
Yield 85–95%Losses usually occur during filtration if cake isn't washed well.
Selectivity HighHalogens, Esters, and Nitriles are generally preserved.
Reaction Time 2–6 HoursSignificantly faster than catalytic hydrogenation for ortho-substituted systems.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best For: Lab scale (<10g), rapid screening, and substrates where metal waste (Fe) is undesirable. Mechanism: Pd-catalyzed decomposition of formate releases H₂ in situ at the catalyst surface. Why it works: The high local concentration of active hydrogen species on the catalyst surface often overcomes the steric barrier better than H₂ gas (balloon), which is diffusion-limited.

Materials
  • Substrate: 1.0 equiv.

  • Catalyst: 10% Pd/C (10 wt% loading relative to substrate).

  • Hydrogen Donor: Ammonium Formate (5.0 – 10.0 equiv).

  • Solvent: Methanol (anhydrous is not required).[1]

Step-by-Step Methodology
  • Safety Prep: Purge the reaction flask with Nitrogen. Methanol vapors + Pd/C sparks = Fire hazard.

  • Assembly: Dissolve substrate in Methanol (0.1 M concentration). Add Pd/C carefully under Nitrogen flow.[2]

  • Initiation: Add Ammonium Formate in a single portion.

    • Caution: This reaction is exothermic and produces gas (CO₂/NH₃). Ensure the vessel is vented (do not seal tightly).

  • Reaction: Stir at room temperature initially. If no reaction after 30 mins, warm to 40–50°C.

    • Monitoring: Look for the disappearance of the yellow nitro color.

  • Work-up: Filter through Celite® to remove Pd/C. Concentrate the filtrate.

    • Purification: The residue contains excess ammonium formate. Dissolve in DCM/EtOAc and wash with water to remove salts.

Protocol C: Sodium Dithionite (Na₂S₂O₄)[4]

Best For: Extremely acid-sensitive ethers (e.g., silyl ethers) or when transition metals must be strictly avoided. Mechanism: Electron transfer via the SO₂ radical anion.

Materials
  • Substrate: 1.0 equiv.

  • Reagent: Sodium Dithionite (3.0 – 5.0 equiv).

  • Base: Sodium Bicarbonate (NaHCO₃) or K₂CO₃ (3.0 equiv).

  • Solvent: THF/Water (1:1) or Dioxane/Water.

  • Phase Transfer Catalyst (Optional): Tetrabutylammonium bromide (TBAB) (0.1 equiv) if solubility is poor.

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate in THF. Add the water. The mixture may be biphasic.

  • Reagent Addition: Add the Base, followed by the slow addition of solid Sodium Dithionite.

  • Reaction: Heat to 50–60°C.

    • Note: Dithionite decomposes rapidly in acidic solutions; the base maintains stability.

    • Color Change: The reaction often goes from yellow (nitro) to orange/red (intermediate) to colorless/brown (amine).

  • Work-up: The reaction generates sulfite/sulfate salts. Decant the organic layer, extract the aqueous layer with EtOAc. Wash combined organics with brine.[2][3]

Mechanistic Visualization

The following diagram illustrates the electron transfer pathway for Protocol A (Fe/NH4Cl), highlighting why it bypasses the steric constraints of heterogeneous catalysis.

FeReductionMechanism cluster_sterics Steric Advantage FeSurface Fe(0) Surface (Electron Source) ET Single Electron Transfer (SET) FeSurface->ET e- Nitro Hindered Nitro-Ether (In Solution) Nitro->ET NitroRadical Nitro Radical Anion [Ar-NO2]•- ET->NitroRadical Nitroso Nitroso Intermediate (Ar-NO) NitroRadical->Nitroso + 2H+, + e- Amine Aniline Product (Ar-NH2) Nitroso->Amine + 4e-, + 4H+

Figure 2: Mechanism of Fe-mediated reduction. The electron transfer occurs at the solution interface, avoiding the need for the bulky substrate to fit into a catalyst pore.

References

  • Ramadas, K., & Srinivasan, N. (1992).[1] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications.[1] Link

  • Parrish, J. P., et al. (2000). Sodium Dithionite Reduction of Nitroarenes.[4][5] Journal of Organic Chemistry.[6] Link

  • Gowda, D. C. (2002). Ammonium Formate/Pd-C: A Versatile System for the Transfer Hydrogenation of Nitro Compounds. Tetrahedron Letters. Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds.[1][2][4][5][7][8][9][10][11][12]Link

Sources

Application

Application Note: Recrystallization Protocols for 1-Ethoxy-2-Methyl-3-Nitrobenzene

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific physicochemical challenges of purifying 1-ethoxy-2-methyl-3-nitrobenzene (also known as...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific physicochemical challenges of purifying 1-ethoxy-2-methyl-3-nitrobenzene (also known as 2-ethoxy-6-nitrotoluene or 3-nitro-2-methylphenetole).[1][2]

[1][2]

Executive Summary & Compound Profile

Purifying 1-ethoxy-2-methyl-3-nitrobenzene presents a specific challenge common to alkyl-alkoxy-nitrobenzenes: low melting points and a tendency to "oil out." Unlike high-melting nitrobenzoic acids, this compound combines a flexible ethoxy tail with a nitro group, often resulting in a crystalline solid with a melting point near or slightly above room temperature (approx. 30–50°C range depending on purity) or a supercooled oil.[1][2]

Successful recrystallization requires a protocol that prioritizes low-temperature phase control over standard reflux-cool cycles.[1][2]

Compound Properties
PropertyDescriptionImplication for Purification
Structure 1,2,3-trisubstituted benzeneSteric crowding affects crystal packing efficiency.[1][2]
Polarity Moderate (LogP ~2.8)Soluble in alcohols and ethers; less soluble in water/alkanes.
Physical State Low-melting solid or Oilprone to supercooling; requires seeding or low-temp initiation.[1][2]
Key Impurities Regioisomers (e.g., 5-nitro), dinitro speciesIsomers often have significantly different solubilities.[2]

Solvent Selection Strategy

The selection of solvents is governed by the Dielectric Constant (


)  and the Hansen Solubility Parameters . For this nitro-ether, we require a solvent system that solvates the polar nitro group at high temperatures but excludes the hydrophobic ethoxy/methyl region at low temperatures.[2]
Primary Solvent Candidates[2][3]
SolventRoleSuitability RatingMechanism of Action
Ethanol (95%) Primary⭐⭐⭐⭐⭐ (Excellent)Balances polarity.[1][2] The 5% water content acts as an antisolvent to force precipitation upon cooling.
Methanol Primary⭐⭐⭐⭐ (Good)Higher solubility power; good for very impure crude oils but may require lower temperatures (-20°C) to induce yield.[1][2]
Hexane / Ethyl Acetate Binary⭐⭐⭐ (Specific)Use only if removing non-polar tarry impurities. Ratio 5:1 to 10:1 (Hex:EtOAc).
Isopropanol (IPA) Alternative⭐⭐⭐ (Moderate)Good for obtaining larger crystals due to slower evaporation and higher viscosity.
The "Oiling Out" Danger Zone

A common failure mode with this compound is oiling out (liquid-liquid phase separation) instead of crystallization.[2] This occurs when the compound's melting point is lower than the solvent's boiling point, and the solution becomes supersaturated at a temperature above the compound's melting point.

  • Avoid: Pure water (immiscible), pure Toluene (too soluble, hard to crystallize).

  • Mitigation: Use seed crystals and avoid "crash cooling."

Decision Logic & Workflow (Graphviz)

The following flowchart outlines the decision process for solvent selection and troubleshooting based on the physical state of your crude material.

Recrystallization_Workflow Start Start: Crude 1-ethoxy-2-methyl-3-nitrobenzene State_Check Physical State at Room Temp? Start->State_Check Solid Solid / Semi-Solid State_Check->Solid Yes Oil Dark Oil / Viscous Liquid State_Check->Oil Yes Solvent_A Solvent: 95% Ethanol (Standard Protocol) Solid->Solvent_A Solvent_B Solvent: Methanol or Pentane (Low-Temp Protocol) Oil->Solvent_B Dissolve Dissolve at 50-60°C (Do NOT Boil Vigorously) Solvent_A->Dissolve Solvent_B->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cooling Slow Cooling to RT Filter->Cooling Check_Cryst Crystals formed? Cooling->Check_Cryst Success Vacuum Filtration Wash with cold solvent Check_Cryst->Success Yes Oiling_Out Oiling Out Observed (Droplets instead of crystals) Check_Cryst->Oiling_Out No (Liquid drops) Freezer Transfer to -20°C Freezer Check_Cryst->Freezer No (Clear solution) Remedy Remedy: Reheat, Add Seed Crystal, Stir Vigorously Oiling_Out->Remedy Remedy->Cooling Freezer->Success

Figure 1: Decision tree for solvent selection and troubleshooting phase separation issues.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (For Solids)

Use this if your crude material is a solid or semi-solid paste.

Reagents: 95% Ethanol, Activated Carbon (optional).

  • Preparation: Place 5.0 g of crude 1-ethoxy-2-methyl-3-nitrobenzene in a 50 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL of 95% Ethanol. Heat gently on a steam bath or hot plate set to 60°C.

    • Note: Do not heat to reflux (78°C) immediately. The compound melts low; you want to dissolve it, not melt it into an oil layer.

  • Titration: Add hot ethanol in 1 mL increments until the solid just dissolves.

  • Clarification (Optional): If the solution is dark, add 0.1 g activated carbon, stir for 2 mins, and filter hot through a pre-warmed funnel.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 30-45 mins). Agitate gently.

    • Critical Step: If an oil separates, scratch the glass vigorously with a glass rod to induce nucleation.

  • Harvest: Cool in an ice bath (0°C) for 20 minutes. Filter via Buchner funnel.[3] Wash with 5 mL of ice-cold 95% ethanol.

Protocol B: Low-Temperature "Freezer" Method (For Oils)

Use this if your crude material is an oil or fails to crystallize at Room Temp.[1][2]

Reagents: Methanol (anhydrous) or n-Hexane.[1]

  • Dissolution: Dissolve the crude oil in the minimum amount of Methanol at room temperature (approx 1:2 ratio w/v).

  • Seeding: If you have any solid crystal from a previous batch, add a microscopic amount now.

  • Deep Cooling: Seal the flask with Parafilm to prevent water absorption. Place in a freezer at -20°C for 12–24 hours.

  • Filtration: Set up your filtration apparatus before removing the flask from the freezer. Filter immediately to prevent re-melting. Use chilled solvent for washing.[4]

Troubleshooting & Scientific Rationale

The "Oiling Out" Phenomenon

Cause: The saturation temperature of the solute in the solvent is higher than the melting point of the solute. The compound separates as a liquid phase before it can organize into a crystal lattice. Solution:

  • Add more solvent: This lowers the saturation temperature.

  • Re-heat: Dissolve the oil back into a single phase.

  • Seed: Add a seed crystal at a temperature just below the saturation point to provide a template for lattice growth.

Isomer Removal

The nitration of 2-methylphenetole often yields the 5-nitro isomer as a byproduct.[1][2] Recrystallization is highly effective here because the 3-nitro isomer (the target) generally packs differently than the 5-nitro isomer.[1][2]

  • Verification: Check purity via TLC (Hexane:EtOAc 5:1). The target compound (Rf ~0.[5]55) should show a single spot.

Safety Considerations

  • Nitro Compounds: Although mono-nitro aromatics are generally stable, they can decompose violently if heated to dryness with strong alkalis.[1][2] Avoid distillation to dryness.

  • Toxicity: Nitro-aromatics are often toxic and skin-permeable.[1][2] Wear nitrile gloves and work in a fume hood.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • National Institute of Standards and Technology (NIST). 1-ethoxy-2-methyl-3-nitrobenzene Spectral Data.

  • PubChem. Compound Summary for 2-ethoxy-6-nitrotoluene. [2]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in alkylation of 2-methyl-3-nitrophenol

Subject: Yield Optimization for O-Alkylation of 2-Methyl-3-Nitrophenol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Executive Summary & Diagnostic User Issue: Low yields and i...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Optimization for O-Alkylation of 2-Methyl-3-Nitrophenol Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary & Diagnostic

User Issue: Low yields and incomplete conversion during the alkylation of 2-methyl-3-nitrophenol (3-nitro-o-cresol). Root Cause Analysis: The substrate presents a classic "Push-Pull" conflict that complicates standard Williamson Ether Synthesis:

  • Electronic Activation (The "Pull"): The nitro group at the meta position (C3) acidifies the phenol (pKa ~8.5–9.0), making deprotonation relatively easy compared to non-substituted cresols.

  • Steric Deactivation (The "Push"): The methyl group at the ortho position (C2) creates significant steric hindrance around the phenoxide oxygen. This "ortho-effect" physically blocks the approach of the electrophile (alkyl halide), slowing down the

    
     kinetics.
    

The Solution: Standard conditions (K₂CO₃/Acetone) often fail because the potassium cation forms a tight ion pair with the phenoxide, further crowding the reaction center. To unlock high yields (>90%), we must switch to Cesium Carbonate (Cs₂CO₃) in polar aprotic solvents (DMF or Acetonitrile) to utilize the "Cesium Effect" (naked anion formation).

Mechanistic Insight: The "Cesium Effect"

To solve the steric blockade at C2, we manipulate the cation radius.

  • Potassium (K⁺): Smaller ionic radius.[1] Forms tight ion pairs with the phenoxide oxygen, effectively "capping" the nucleophile and requiring higher energy for the electrophile to displace it.

  • Cesium (Cs⁺): Large ionic radius (1.67 Å).[1] Forms a "loose" or solvent-separated ion pair.[1] This leaves the phenoxide oxygen "naked" and highly reactive, allowing it to bypass the steric bulk of the neighboring methyl group.

CesiumEffect Reactant 2-Methyl-3-Nitrophenol BaseK Standard Base (K2CO3) Reactant->BaseK BaseCs Optimized Base (Cs2CO3) Reactant->BaseCs PathK Tight Ion Pair (K+ --- O-Ar) Sterically Crowded BaseK->PathK Deprotonation PathCs Loose Ion Pair (Cs+ ... O-Ar) 'Naked' Anion BaseCs->PathCs Deprotonation Product O-Alkylated Product (High Yield) PathK->Product Slow SN2 (Low Yield) PathCs->Product Fast SN2 (High Yield)

Figure 1: Mechanistic comparison showing how Cesium unmasks the nucleophile compared to Potassium.

Optimized Protocols
Protocol A: The "Gold Standard" (Cesium/Acetonitrile)

Recommended for primary alkyl halides (R-Br, R-I).[1]

Reagents:

  • Substrate: 2-Methyl-3-nitrophenol (1.0 equiv)[1]

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 – 1.5 equiv)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)[1]

  • Solvent: Acetonitrile (MeCN) [Anhydrous] or DMF[1]

Procedure:

  • Dissolution: Dissolve 2-methyl-3-nitrophenol in MeCN (0.2 M concentration).

  • Activation: Add Cs₂CO₃. Stir at Room Temperature (RT) for 15 minutes. Note: You may see a color change to bright yellow/orange as the nitrophenoxide forms.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to Reflux (80°C) for MeCN or 60°C for DMF. Monitor via TLC/HPLC.[1]

    • Time: Typically 2–4 hours (vs. 12+ hours with K₂CO₃).[1]

  • Workup: Filter off the solid cesium salts. Concentrate the filtrate. Partition between EtOAc and Water.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.[1]

Protocol B: The "Mitsunobu" Workaround

Recommended when the alkyl group is available as a secondary alcohol or is sensitive to base.

Reagents:

  • Substrate: 2-Methyl-3-nitrophenol (1.0 equiv)[1]

  • Alcohol (R-OH): 1.0 – 1.2 equiv[1]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[1][2]

  • Azodicarboxylate: DIAD or DEAD (1.5 equiv)[1][2]

  • Solvent: THF [Anhydrous]

Procedure:

  • Combine: Dissolve Phenol, Alcohol, and PPh₃ in THF (0.1 M) under N₂ atmosphere. Cool to 0°C.[1][2][3]

  • Addition: Add DIAD dropwise over 20 minutes. Critical: Exothermic.[1] Maintain temp <5°C.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate. Triturate with Hexane/Ether (to precipitate Triphenylphosphine oxide) or purify directly via column chromatography.[1]

Comparative Performance Data

The following table illustrates the expected yield improvements based on "Cesium Effect" literature for ortho-substituted phenols [1][3].

VariableStandard ConditionsOptimized Conditions
Base Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)
Solvent Acetone (Reflux)Acetonitrile (Reflux) or DMF
Time 12 – 24 Hours2 – 5 Hours
Conversion 60 – 75%> 95%
Isolated Yield 50 – 65%88 – 96%
Primary Issue Incomplete reaction due to steric blockingMinimal side reactions; clean conversion
Troubleshooting Guide (FAQ)
Q1: The reaction stalls at 60% conversion. Adding more alkyl halide doesn't help. [1]
  • Diagnosis: The base might be "caked" or the surface area is compromised.

  • Fix:

    • Switch to Cs₂CO₃ .[1]

    • If already using Cs₂CO₃, ensure you are using anhydrous solvents.[1] Water solvates the anion, reducing reactivity.

    • Add TBAI (Tetrabutylammonium iodide) (10 mol%) as a phase transfer catalyst if using a non-polar solvent.[1]

Q2: I see a new spot on TLC that is NOT the product.
  • Diagnosis: Likely C-Alkylation (rare but possible with soft electrophiles) or O-acylation (if using acid chlorides).[1]

  • Fix:

    • Ensure the reaction temp is not too high (>100°C favors C-alkylation).[1]

    • Use a harder electrophile (Alkyl Tosylate or Alkyl Bromide) rather than Alkyl Iodide to favor O-alkylation kinetically.[1]

Q3: My product is co-eluting with the starting material.
  • Diagnosis: The polarity difference between the nitrophenol and the nitro-ether is small.

  • Fix:

    • Chemical Wash: Before the column, wash the crude organic layer with 1M NaOH (3x). The unreacted nitrophenol will deprotonate and move into the aqueous layer (bright yellow). The product (ether) will stay in the organic layer.

    • This simple extraction step often eliminates the need for difficult chromatography.

Decision Workflow

Troubleshooting Start Start: Low Yield CheckBase Are you using Cs2CO3? Start->CheckBase CheckSolvent Is Solvent Polar Aprotic? (DMF/MeCN) CheckBase->CheckSolvent Yes ActionCs Switch to Cs2CO3 (Protocol A) CheckBase->ActionCs No CheckElectrophile Is Electrophile 1° or 2°? CheckSolvent->CheckElectrophile Yes ActionSolvent Switch to DMF or MeCN CheckSolvent->ActionSolvent No CheckElectrophile->ActionCs 1° (Primary) ActionMitsunobu Switch to Mitsunobu (Protocol B) CheckElectrophile->ActionMitsunobu 2° (Secondary)

Figure 2: Decision tree for selecting the correct optimization pathway based on reaction conditions.

References
  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[4][5] Synthetic Communications, 25(9), 1367–1370.[5] Link[1]

  • Fieser, L. F., & Fieser, M. (Reagents for Organic Synthesis).[1] Cesium Carbonate in Organic Synthesis. Organic Chemistry Portal. Link

  • Parrish, J. P., et al. (2000). The Cesium Effect: High Yielding Alkylation of Hindered Phenols. Tetrahedron Letters. (General reference for the "Cesium Effect" mechanism).
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651. Link[1]

Sources

Optimization

Technical Support Center: Purification of Etherification Mixtures

Topic: Removal of Unreacted 3-Nitro-o-cresol (3-nitro-2-methylphenol) Executive Summary This guide addresses the removal of unreacted 3-nitro-o-cresol (3-nitro-2-methylphenol) from Williamson ether synthesis or Mitsunobu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3-Nitro-o-cresol (3-nitro-2-methylphenol)

Executive Summary

This guide addresses the removal of unreacted 3-nitro-o-cresol (3-nitro-2-methylphenol) from Williamson ether synthesis or Mitsunobu reaction mixtures. The presence of the nitro group at the 3-position and a methyl group at the 2-position creates a specific purification challenge: the molecule is acidic (pKa ~7–8) yet sufficiently lipophilic to "hide" in organic solvents during standard aqueous workups.

This guide prioritizes pH-swing extraction as the primary method due to its scalability and cost-efficiency, followed by chromatographic scavenging for high-purity applications.

Section 1: Chemical Profile & Solubility Logic

To effectively remove this impurity, you must exploit the difference in acidity between the phenol (impurity) and your product (ether).

Property3-Nitro-o-cresol (Impurity)Target Product (Ether)
Functional Group Phenolic Hydroxyl (-OH)Ether (-O-R)
Acidity (pKa) ~7.5 – 8.0 (Acidic)Neutral (No pKa in aqueous range)
State at pH 4 Neutral (Lipophilic)Neutral (Lipophilic)
State at pH 12 Anionic Phenoxide (Water Soluble)Neutral (Lipophilic)
Visual Indicator Bright Yellow/Orange (when ionized)Typically Colorless/White

The Core Mechanism: The nitro group withdraws electron density, making the phenolic proton significantly more acidic than unsubstituted phenol (pKa 10). By adjusting the pH of your aqueous wash to >10, you deprotonate the 3-nitro-o-cresol, converting it into a water-soluble salt (sodium 2-methyl-3-nitrophenolate), while your ether product remains in the organic layer.

Section 2: Primary Protocol – The "pH-Swing" Extraction

Applicability: Standard Williamson ether synthesis (Alkyl halide + Base). Prerequisite: Your product must be stable to 1M NaOH. (If your product contains esters, skip to Section 3).

Step-by-Step Workflow
  • Quench & Dilute:

    • Dilute the reaction mixture with a non-polar organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are standard.

    • Tip: Avoid Diethyl Ether if possible; nitrophenols are occasionally too soluble in it, even at high pH.

  • The Alkaline Wash (Critical Step):

    • Wash the organic layer with 1M NaOH (2 x Volume).

    • Observation Check: The aqueous layer must turn bright yellow or orange. This color change confirms the formation of the nitrophenoxide anion.

    • Troubleshooting: If the aqueous layer is pale, the pH is not high enough, or the phenol is trapped in an emulsion. Add brine or increase NaOH concentration to 2M.

  • The "Polishing" Wash:

    • Wash the organic layer with Saturated NaHCO₃ to remove trace hydroxide.

    • Wash with Brine (Saturated NaCl) to dry the organic layer.

  • Drying:

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

Visualizing the Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Ether + Unreacted 3-nitro-o-cresol) Solvent Dilute with DCM or EtOAc Start->Solvent Wash1 Wash with 1M NaOH (pH > 12) Solvent->Wash1 Decision Is Aqueous Layer Yellow? Wash1->Decision OutcomeA Success: Phenol is ionized (Discard Aqueous) Decision->OutcomeA Yes OutcomeB Failure: Phenol remains organic (Check pH / Break Emulsion) Decision->OutcomeB No Final Wash Organic with Brine -> Dry OutcomeA->Final OutcomeB->Wash1 Retry with 2M NaOH

Caption: Logic flow for the alkaline extraction of nitrophenols. The color change is the primary process analytical technology (PAT).

Section 3: Troubleshooting & Advanced Purification
Scenario A: My product is base-sensitive (e.g., contains esters).
  • Issue: 1M NaOH will hydrolyze your product.

  • Solution: Use Polymer-Supported Scavengers .

    • Reagent: PS-Trisamine or Carbonate-functionalized silica.

    • Protocol: Add 3–4 equivalents (relative to expected unreacted phenol) of the resin to the reaction mixture. Stir for 2–4 hours. Filter the resin. The acidic phenol binds to the basic resin; the neutral ether passes through.

Scenario B: The phenol co-elutes on TLC/Column.
  • Issue: 3-nitro-o-cresol "tails" on silica gel, often smearing into the product spot.

  • Solution 1: Acidify Mobile Phase. Add 1% Acetic Acid to your eluent. This keeps the phenol protonated (tight spot), usually moving it faster (higher Rf) than the ether.

  • Solution 2 (The "Nuclear" Option): Derivatization.

    • Take the crude mixture.

    • Add Acetic Anhydride (1.2 eq) and Pyridine.

    • Stir for 30 mins. This converts the unreacted phenol into an acetate ester .

    • The acetate ester will have a significantly different Rf (usually much higher) than the original phenol and your ether product, making separation easy.

Frequently Asked Questions (FAQ)

Q1: I washed with water, but the yellow color remains in the organic layer. Why? A: Water (pH 7) is not basic enough to fully deprotonate 3-nitro-o-cresol (pKa ~7.5–8). At neutral pH, a significant portion remains protonated and lipophilic. You must use a base (NaOH or K₂CO₃) to drive the equilibrium completely to the water-soluble phenoxide form.

Q2: Can I use Potassium Carbonate (K₂CO₃) instead of NaOH? A: Yes, but it is less effective for biphasic extraction. K₂CO₃ is excellent for the reaction itself, but for the workup, NaOH provides a sharper pH gradient and better phase separation. If you must use carbonate (due to stability), use a saturated solution and repeat the wash 3 times.

Q3: The aqueous layer is yellow, but my isolated product still has NMR peaks for the phenol. A: This indicates "carryover" or an emulsion.

  • Emulsion: The nitrophenoxide acts as a surfactant. Add solid NaCl to the separatory funnel to break the emulsion.

  • Back-Extraction: You may have accidentally re-protonated the phenol if you washed with strong acid (HCl) immediately after the base wash. Ensure your final washes are neutral or slightly basic (brine).

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for pKa and solubility data of phenols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Williamson Ether Synthesis workup).

  • PubChem Database. (n.d.). 3-Methyl-2-nitrophenol (Compound Summary).[3][4] National Center for Biotechnology Information. Retrieved October 26, 2023.

  • Reich, H. J. (n.d.). pKa Data for Phenols.[5] University of Wisconsin-Madison. (Source for substituent effects on phenol acidity).

Sources

Troubleshooting

Technical Support Center: Separation of Regioisomers in the Nitration of 2-Methylphenetole

Welcome to the Technical Support Center for the separation of regioisomers produced during the nitration of 2-methylphenetole. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the separation of regioisomers produced during the nitration of 2-methylphenetole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction

The electrophilic nitration of 2-methylphenetole is a common reaction in organic synthesis. However, it typically yields a mixture of regioisomers, primarily 4-nitro-2-methylphenetole and 6-nitro-2-methylphenetole. The separation of these isomers is often a critical and challenging step. This guide provides practical solutions to common issues encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the major regioisomers formed during the nitration of 2-methylphenetole, and why?

A1: The nitration of 2-methylphenetole, an electrophilic aromatic substitution reaction, is directed by the activating and directing effects of the ethoxy and methyl substituents on the benzene ring.[1] Both are ortho-, para-directing groups. The ethoxy group is a stronger activating group than the methyl group. Therefore, the primary products are 4-nitro-2-methylphenetole and 6-nitro-2-methylphenetole. The formation of other isomers is generally minor under controlled conditions.

Q2: My crude product is an oil and not a solid. How should I proceed with purification?

A2: If your crude product is an oil, it could be due to the presence of residual solvent or significant impurities that lower the melting point. In this scenario, column chromatography is the recommended initial purification method.[2] After chromatographic separation, the fractions containing the purified isomer can be concentrated. If the purified product is a solid at room temperature, recrystallization can then be performed to achieve higher purity.[2]

Q3: I am having difficulty separating the 4-nitro and 6-nitro isomers using column chromatography. What can I do?

A3: The similar polarities of the 4-nitro and 6-nitro isomers can make their separation by column chromatography challenging. Here are some optimization strategies:

  • Solvent System Optimization : A systematic trial of solvent systems with varying polarities is crucial. Mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane are commonly used.[2] Start with a low polarity eluent and gradually increase the polarity (gradient elution).[3]

  • Choice of Stationary Phase : While silica gel is standard, other stationary phases like alumina may offer different selectivity.

  • Column Dimensions : Using a longer and narrower column can improve resolution.

Q4: Can I use recrystallization as the primary method for separating the isomers?

A4: Recrystallization can be effective if there is a significant difference in the solubility of the isomers in a particular solvent.[4] It is often used after an initial purification step like column chromatography. Fractional crystallization, which involves a series of crystallization steps, can also be employed to separate isomers with similar solubilities.[5]

Q5: What are the common side reactions during the nitration of 2-methylphenetole?

A5: Common side reactions include polynitration, where more than one nitro group is added to the aromatic ring, and oxidation of the starting material or products.[6] These can be minimized by carefully controlling the reaction temperature and using a stoichiometric amount of the nitrating agent.[6]

Troubleshooting Guides

Issue 1: Poor resolution between isomers in column chromatography
  • Cause : The solvent system may not be optimal for separating compounds with similar polarities.

  • Solution :

    • Optimize the Solvent System : Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that provides the best separation between the two isomer spots. A good starting point is a mixture of petroleum ether and ethyl acetate.

    • Use a Gradient Elution : Start with a low polarity solvent and gradually increase the percentage of the more polar solvent. This can help to first elute the less polar isomer cleanly, followed by the more polar one.[3]

    • Sample Loading : Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.[2]

Issue 2: The product "oils out" during recrystallization
  • Cause : The melting point of the compound might be lower than the boiling point of the chosen solvent, or there is a high concentration of impurities.[7]

  • Solution :

    • Re-dissolve and Add More Solvent : Heat the solution to dissolve the oil and then add a small amount of additional solvent to lower the saturation point.

    • Slow Cooling : Allow the solution to cool very slowly to encourage the formation of crystals instead of oil.[7]

    • Use a Different Solvent : Test the solubility of your compound in a range of solvents to find one where the compound is highly soluble at the boiling point but sparingly soluble at room temperature.[8]

Issue 3: No crystals form upon cooling after recrystallization
  • Cause : The solution may be too dilute, or there are no nucleation sites for crystal growth to begin.

  • Solution :

    • Induce Crystallization : Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[2] Adding a seed crystal of the pure compound can also initiate crystallization.[2]

    • Concentrate the Solution : If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.[2]

Experimental Protocols

Protocol 1: Separation of 4-nitro-2-methylphenetole and 6-nitro-2-methylphenetole by Flash Column Chromatography

This protocol outlines a general procedure for the separation of the nitrated isomers. The optimal solvent system should be determined by TLC analysis beforehand.

Materials:

  • Crude nitration mixture of 2-methylphenetole

  • Silica gel (60 Å, 230-400 mesh)

  • Petroleum ether (or hexane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column : Pack a glass column with silica gel as a slurry in petroleum ether.

  • Load the Sample : Dissolve the crude product in a minimal amount of dichloromethane or the chromatography eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, product-adsorbed silica to the top of the column.[3]

  • Elution : Begin elution with a low-polarity solvent system (e.g., 98:2 petroleum ether:ethyl acetate).

  • Fraction Collection : Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary) : If the isomers are not separating well, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 petroleum ether:ethyl acetate).

  • Isolation : Combine the fractions containing the pure isomers (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization for Final Purification

Materials:

  • Partially purified nitro-2-methylphenetole isomer

  • Suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)[9]

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent necessary to fully dissolve the solid.[4]

  • Hot Filtration (if necessary) : If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

  • Crystal Collection : Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[2]

  • Drying : Allow the crystals to air dry or dry them in a desiccator.

Data Presentation

Table 1: Typical TLC Rf Values for Nitrated 2-Methylphenetole Isomers

CompoundRf Value (95:5 Petroleum Ether:Ethyl Acetate)
4-nitro-2-methylphenetole~0.45
6-nitro-2-methylphenetole~0.35

Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.

Visualization

Separation_Workflow cluster_reaction Nitration Reaction cluster_purification Purification cluster_final_product Final Products Start 2-Methylphenetole Nitration Nitration (HNO3/H2SO4) Start->Nitration Crude Crude Mixture (4-nitro & 6-nitro isomers) Nitration->Crude Column Column Chromatography Crude->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Recrystallization1 Recrystallization Evaporation->Recrystallization1 Recrystallization2 Recrystallization Evaporation->Recrystallization2 Product1 Pure 4-nitro-2-methylphenetole Product2 Pure 6-nitro-2-methylphenetole Recrystallization1->Product1 Recrystallization2->Product2

Caption: Workflow for the separation of nitrated 2-methylphenetole isomers.

References

  • (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]

  • (n.d.). University of Rochester. Retrieved February 22, 2024, from [Link]

  • (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 22, 2024, from [Link]

  • (1931). Google Patents. Retrieved February 22, 2024, from

  • (n.d.). Chemguide. Retrieved February 22, 2024, from [Link]

  • (2020). Sciencemadness.org. Retrieved February 22, 2024, from [Link]

  • (n.d.). University of Rochester. Retrieved February 22, 2024, from [Link]

Sources

Optimization

Technical Support Center: Purification of Nitro-Aromatic Oily Residues

This guide serves as a specialized technical support resource for researchers encountering purification difficulties with 1-ethoxy-2-methyl-3-nitrobenzene (and structurally related nitro-aromatic ethers). Subject: Troubl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering purification difficulties with 1-ethoxy-2-methyl-3-nitrobenzene (and structurally related nitro-aromatic ethers).

Subject: Troubleshooting Oily Residues of 1-ethoxy-2-methyl-3-nitrobenzene Ticket Type: Advanced Purification Protocol Scientist Level: Senior Application Specialist

Diagnostic: Why is your product an oil?

Before attempting purification, you must diagnose why your compound is refusing to crystallize. 1-ethoxy-2-methyl-3-nitrobenzene is a sterically crowded, low-melting solid (often melting <30°C or existing as a supercooled liquid).

Common Root Causes:

SymptomProbable CauseDiagnostic Check
Viscous, dark oil Regioisomer Contamination (If synthesized via nitration of 2-ethoxytoluene). Isomers depress melting points significantly (eutectic mixture).TLC: Shows multiple spots with similar Rf values.
Red/Brown oil Phenolic Impurities (If synthesized via alkylation of 2-methyl-3-nitrophenol). Unreacted nitrocresol oxidizes to quinones/tars.TLC: Baseline streaking or a spot that turns red/orange with base.
Clear/Yellow oil "Oiling Out" (Supercooling) . The compound is pure but lacks the kinetic energy/nucleation site to form a lattice.NMR: Clean spectrum, but physical state is liquid.

Decision Matrix & Workflow

Use this logic flow to determine your purification strategy.

PurificationWorkflow Start Crude Oily Residue TLC Step 1: TLC Analysis Start->TLC Isomers Multiple Close Spots (Regioisomers) TLC->Isomers Nitration Route Phenol Baseline Streaking (Unreacted Phenol) TLC->Phenol Alkylation Route Clean Single Spot (Supercooled Liquid) TLC->Clean High Purity Column Protocol A: Flash Chromatography (Gradient Elution) Isomers->Column Wash Protocol B: Caustic Wash (NaOH Extraction) Phenol->Wash Cryst Protocol C: Cryogenic Crystallization (Seeding/Scratching) Clean->Cryst Final Pure Solid/Crystalline Mass Column->Final Wash->Cryst Cryst->Final

Figure 1: Decision tree for selecting the appropriate purification method based on crude residue characteristics.

Detailed Protocols

Protocol A: Flash Chromatography (Separation of Isomers)

Best for: Residues from direct nitration containing 3-nitro, 4-nitro, and 6-nitro isomers.

Nitro regioisomers often have very similar polarities. Standard isocratic elution will fail.

  • Stationary Phase: Use Silica Gel 60 (230-400 mesh).

  • Loading: Dissolve the oil in a minimum amount of Toluene or DCM. Do not use MeOH.

  • Eluent System:

    • Start: 100% Hexane (or Petroleum Ether).

    • Gradient: Slowly increase Ethyl Acetate (EtOAc) from 0% to 10%.

    • Note: Nitro compounds are weakly polar. They will elute early.

  • Fraction Collection: Collect small fractions. The 3-nitro isomer (flanked by methyl and ethoxy) is often slightly less polar than the 4-nitro isomer due to steric shielding of the nitro group, causing it to elute earlier.

Protocol B: Caustic Wash (Removal of Phenolic Precursors)

Best for: Residues from Williamson ether synthesis (Alkylation of 2-methyl-3-nitrophenol).

Unreacted 2-methyl-3-nitrophenol is the most common impurity causing "oiling." It acts as a solvent for your product.[1]

  • Dissolution: Dissolve the crude oil in Diethyl Ether (Et2O) or TBME . Avoid DCM if possible (emulsion risk).

  • The Wash:

    • Wash 2x with 10% NaOH (aq) . The aqueous layer should turn intense yellow/orange (nitrophenoxide salt).

    • Critical Step: Continue washing until the aqueous layer is colorless.

  • Neutralization: Wash the organic layer 1x with Water, then 1x with Brine.

  • Drying: Dry over MgSO4, filter, and concentrate. If oil persists, proceed to Protocol C.

Protocol C: Cryogenic Crystallization (For "Oiling Out")

Best for: Chemically pure oils that refuse to solidify.

  • Solvent Choice:

    • Solvent A (Good solvent): Ethanol or Methanol (warm).

    • Solvent B (Anti-solvent): Water or Pentane.

  • Procedure:

    • Dissolve oil in minimum warm Ethanol (<40°C).

    • Add Water dropwise until permanent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the solution.

    • The Trick: Place the flask in a -20°C freezer overnight. Do not disturb.

  • Inducing Nucleation:

    • If still oil: Take a glass rod and scratch the inner wall of the flask vigorously at the air/liquid interface.

    • Seed Crystal: If you have any solid traces from a previous batch, add a speck now.

Frequently Asked Questions (Troubleshooting)

Q: Can I distill this oil to purify it? A: Proceed with extreme caution. Nitro-aromatics are thermally unstable. While 1-ethoxy-2-methyl-3-nitrobenzene is relatively stable, distillation at atmospheric pressure will likely cause decomposition (darkening/tarring) or explosion.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature.

  • Safety: Never distill to dryness. Leave a small residue to prevent overheating of unstable byproducts.

Q: The oil solidified, but it melts immediately upon filtration. What do I do? A: This is a "Low-Melting Solid" issue. The friction of filtration generates enough heat to melt the crystals.

  • Solution: Chill your Buchner funnel and solvent in the freezer before filtration. Perform the filtration quickly using a jacketed sintered glass funnel cooled with circulating ice water if available.

Q: Why does my NMR show purity, but the oil is dark red? A: Trace Oxidation. Nitro-cresols oxidize easily to form quinone-like chromophores. These are intensely colored but may be present in <1% concentrations (invisible on NMR).

  • Solution: Pass the oil through a short "plug" of activated charcoal or Silica gel using pure Hexane/DCM to strip the color bodies.

References & Authority

  • Williamson Ether Synthesis Mechanism & Workup:

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4][5][6]

    • URL:[Link]

  • Purification of Nitro-Aromatics (General Protocols):

    • Source: Organic Syntheses, Coll.[7][8] Vol. 1, p. 404 (Methyl m-nitrobenzoate purification).

    • URL:[Link]

  • Crystallization Strategies for Oily Compounds:

    • Source: CU Boulder Organic Chemistry Archives. "Crystallization: The Art of Solids."

    • URL:[Link](General Reference for scratch/seeding techniques).

  • Safety of Nitro Compounds:

    • Source: Bretherick's Handbook of Reactive Chemical Hazards. (Standard Reference for thermal stability of nitro-arenes).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-ethoxy-2-methyl-3-nitrobenzene before handling. Nitro compounds can be toxic and explosive.

Sources

Reference Data & Comparative Studies

Validation

Advanced GC-MS Profiling of 3-Nitro-2-methylphenetole: A Comparative Guide to Ionization Techniques and Isomeric Differentiation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals In my tenure developing analytical workflows for complex aromatic matrices, the differentiation of positional isomers remains a persis...

Author: BenchChem Technical Support Team. Date: February 2026

By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

In my tenure developing analytical workflows for complex aromatic matrices, the differentiation of positional isomers remains a persistent bottleneck. 3-nitro-2-methylphenetole (C₉H₁₁NO₃, MW 181.19) serves as an excellent model compound to demonstrate how strategic selection of GC-MS ionization modes and a deep understanding of fragmentation causality can resolve these challenges.

This guide objectively compares the performance of different mass spectrometry ionization platforms (EI vs. PCI vs. NCI) and provides a self-validating experimental protocol for the unambiguous identification of 3-nitro-2-methylphenetole against its closely related isomers.

Mechanistic Causality: The Fragmentation Pattern

To optimize a GC-MS method, one must first understand the intrinsic behavior of the molecule under vacuum. In standard 70 eV Electron Ionization (EI), nitroaromatics typically exhibit a robust molecular ion [M]⁺• due to the high charge-stabilizing ability of the aromatic ring (1)[1]. However, the true diagnostic power lies in the predictable cleavage pathways dictated by the functional groups.

For 3-nitro-2-methylphenetole, the fragmentation is driven by three primary mechanisms:

  • Ethoxy Cleavage (McLafferty-type rearrangement): The loss of an ethylene molecule (C₂H₄, 28 Da) from the ethoxy group yields a stable phenol radical cation at m/z 153.

  • The "Ortho-Effect": Because the nitro group at C3 is adjacent (ortho) to the methyl group at C2, a six-membered cyclic transition state forms. The nitro oxygen abstracts a proton from the methyl group, resulting in the highly diagnostic expulsion of a hydroxyl radical (•OH, 17 Da) to form m/z 164 (2)[2].

  • Nitro Cleavage: Direct loss of the •NO₂ radical (46 Da) yields m/z 135.

Fragmentation M Molecular Ion [M]⁺• m/z 181 (C₉H₁₁NO₃) M_C2H4 [M - C₂H₄]⁺• m/z 153 (Phenol Form) M->M_C2H4 - C₂H₄ (28 Da) M_OH [M - •OH]⁺ m/z 164 (Ortho-Effect) M->M_OH - •OH (17 Da) M_NO2 [M - •NO₂]⁺ m/z 135 (Nitro Cleavage) M->M_NO2 - •NO₂ (46 Da) M_C2H4_OH [m/z 153 - •OH]⁺ m/z 136 (Secondary Ortho) M_C2H4->M_C2H4_OH - •OH (17 Da) M_C2H4_NO2 [m/z 153 - •NO₂]⁺ m/z 107 (Aromatic Core) M_C2H4->M_C2H4_NO2 - •NO₂ (46 Da)

Fig 1. Primary GC-EI-MS fragmentation pathways of 3-nitro-2-methylphenetole.

Platform Comparison: Ionization Modes

While EI is the gold standard for library matching, it is not always the most sensitive technique for trace analysis. By comparing EI with Positive Chemical Ionization (PCI) and Negative Chemical Ionization (NCI), we can objectively select the best platform based on the analytical goal. NCI, in particular, leverages the high electron affinity of the nitro group to provide superior detector response and diagnostic fragments (3)[3].

Table 1: Comparative Ionization Performance for 3-Nitro-2-methylphenetole
Ionization ModeBase Peak (m/z)Molecular Ion AbundanceSensitivity (LOD)Primary Application
EI (70 eV) m/z 153Moderate (15-20%)1 - 5 ng/mLStructural elucidation & isomeric differentiation.
PCI (Methane) m/z 182 [M+H]⁺High (>80%)0.5 - 1 ng/mLExact molecular weight confirmation.
NCI (Ammonia) m/z 181 [M]⁻•Dominant (100%)0.01 - 0.05 ng/mLTrace-level environmental & PK quantification.

Objective Performance: Isomeric Differentiation

The true test of a GC-MS method's performance is its ability to resolve positional isomers. Let us compare the fragmentation of 3-nitro-2-methylphenetole against its isomer, 4-nitro-2-methylphenetole .

Because the 4-nitro isomer has its nitro group meta to the methyl group, the spatial distance prevents the cyclic transition state required for the ortho-effect. Consequently, the m/z 164 and m/z 136 ions are entirely absent, allowing for immediate, objective differentiation without relying solely on chromatographic retention times.

Table 2: Diagnostic Ions for Isomeric Differentiation (EI-MS)
Fragment Loss3-Nitro-2-methylphenetole (Ortho)4-Nitro-2-methylphenetole (Meta)Mechanistic Rationale
[M - 17]⁺ (m/z 164) Present (Strong) AbsentOrtho-effect requires adjacent CH₃ and NO₂ groups.
[M - 28]⁺ (m/z 153) Present (Base Peak)Present (Base Peak)Ethoxy cleavage is common to both structures.
[m/z 153 - 17]⁺ (m/z 136) Present AbsentSecondary ortho-effect from the phenol intermediate.
[M - 46]⁺ (m/z 135) Present (Moderate)Present (Strong) Direct nitro cleavage is favored when the ortho-effect is sterically blocked.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It utilizes fast GC-MS utilizing short narrow-bore capillary columns to significantly improve peak shapes and limits of detection (4)[4], while embedding automated quality control checks directly into the workflow.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Aliquot 1.0 mL of the sample matrix into a glass vial.

  • Validation Check: Spike the sample with 10 µL of a deuterated internal standard (e.g., 4-nitrophenol-d4 at 1 µg/mL). This corrects for matrix suppression and validates extraction recovery.

  • Extract using 2.0 mL of hexane (Liquid-Liquid Extraction). Vortex for 2 minutes and centrifuge at 3000 rpm.

  • Transfer the organic layer and concentrate under a gentle nitrogen stream to exactly 100 µL.

Step 2: Fast GC Separation Parameters

  • Column: Narrow-bore capillary (e.g., DB-5MS, 15 m × 0.10 mm ID × 0.10 µm film).

  • Injection: 1 µL, Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 0.8 mL/min.

  • Oven Program: 80°C (hold 1 min), ramp at 25°C/min to 280°C (hold 2 min).

Step 3: MS Acquisition & Automated Validation

  • Source Temp: 230°C; Quad Temp: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • System Suitability Test (SST): Before running samples, inject a solvent blank to verify zero carryover, followed by a calibration standard. The system must confirm a Signal-to-Noise (S/N) ratio >10:1 for m/z 181.

  • Ion Ratio Confirmation: Program the data system to monitor the Quantifier Ion (m/z 153) and Qualifier Ions (m/z 164, m/z 136).

  • Self-Validation Logic: If the ratio of m/z 164 / m/z 153 deviates by more than ±15% from the reference standard, the software must automatically flag the result for potential isomeric co-elution.

GCMS_Workflow Step1 1. Sample Prep Internal Std Addition Step2 2. Fast GC Separation Narrow-bore Capillary Step1->Step2 Step3 3. Ionization EI / NCI Modes Step2->Step3 Step4 4. Mass Analysis Quadrupole / SIM Step3->Step4 Step5 5. Data Validation Qual/Quant Ratios Step4->Step5

Fig 2. Self-validating GC-MS workflow for nitroaromatic analysis.

References

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Institutes of Health (NIH).
  • Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate.
  • GC-MS Sample Preparation. Organomation.
  • FAST GC AND GC-MS ANALYSIS OF EXPLOSIVES. VURUP.

Sources

Comparative

HPLC retention time comparison of nitrotoluene isomers

Executive Summary The separation of nitrotoluene isomers (ortho-, meta-, and para-) represents a classic challenge in chromatography due to their identical molecular weights and similar solvating properties. While standa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of nitrotoluene isomers (ortho-, meta-, and para-) represents a classic challenge in chromatography due to their identical molecular weights and similar solvating properties. While standard C18 (Octadecyl) columns are the industry workhorse, they often struggle to provide baseline resolution between m- and p- isomers due to limited shape selectivity.

This guide compares the retention behavior of these isomers on Standard C18 versus Phenyl-Hexyl stationary phases. Experimental evidence suggests that while C18 relies on hydrophobicity (eluting o- < m- < p-), Phenyl-Hexyl phases leverage


 interactions to enhance selectivity, particularly when Methanol is used as the organic modifier.

Mechanistic Theory: The "Shape vs. Polarity" Paradox

To optimize this separation, one must understand the competing forces at play. The elution order is not governed by a single parameter but by the conflict between Dipole Moment and Steric Hindrance .

Physical Properties
IsomerStructureDipole Moment (D)Planarity
2-Nitrotoluene (o-) Nitro/Methyl adjacent~3.7Twisted (Steric clash prevents planarity)
3-Nitrotoluene (m-) Meta substitution~4.1Planar
4-Nitrotoluene (p-) Para substitution~4.4Planar (Maximum surface area)
Retention Mechanisms[1]
  • Hydrophobic Interaction (C18):

    • Theory: Retention correlates with the hydrophobic surface area available to interact with the alkyl chains.

    • The "Ortho" Effect:[1] The steric clash between the -NO₂ and -CH₃ groups in o-nitrotoluene forces the nitro group out of the aromatic plane. This reduces the effective contact area with the stationary phase, causing it to elute first , despite having the lowest polarity.

    • Planarity:p-Nitrotoluene is flat, allowing it to intercalate deeply into the C18 brush, resulting in the longest retention.

  • 
     Interaction (Phenyl-Hexyl): 
    
    • Theory: Phenyl phases interact with the

      
      -electron cloud of the analyte.[2][3]
      
    • Selectivity: Electron-withdrawing groups (-NO₂) reduce the electron density of the ring, inducing specific interactions with the electron-rich phenyl stationary phase. This mechanism is highly sensitive to the resonance effects of the isomers.

Visualizing the Separation Logic

SeparationMechanism cluster_C18 Standard C18 (Hydrophobicity) cluster_Phenyl Phenyl-Hexyl (Pi-Pi) Isomers Nitrotoluene Isomers (o-, m-, p-) C18_Mech Mechanism: Hydrophobic Surface Area Isomers->C18_Mech Phenyl_Mech Mechanism: Pi-Pi Stacking Isomers->Phenyl_Mech C18_Result Elution Order: o- (Twisted/Fast) m- (Intermediate) p- (Flat/Retained) C18_Mech->C18_Result Sterics Dominate Phenyl_Result Elution Order: Enhanced Selectivity (Wider Gap between m/p) Phenyl_Mech->Phenyl_Result Electronic Effects

Figure 1: Mechanistic divergence between C18 and Phenyl-Hexyl stationary phases.

Experimental Protocol

This protocol is designed to be self-validating. The use of a uracil dead-time marker ensures flow accuracy, while the resolution (


) calculation acts as the system suitability test.
Materials & Reagents[4]
  • Analytes: 2-nitrotoluene, 3-nitrotoluene, 4-nitrotoluene (analytical grade).

  • Solvents: Methanol (LC-MS grade), Water (Milli-Q), Acetonitrile (optional, see notes).

  • Columns:

    • Column A (Baseline): C18, 150 x 4.6 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus).

    • Column B (Alternative): Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (e.g., Phenomenex Luna Phenyl-Hexyl).[4]

Chromatographic Conditions
  • Mobile Phase: Methanol : Water (60 : 40 v/v).[5]

    • Expert Note: We choose Methanol over Acetonitrile for the Phenyl column.[4] Acetonitrile has its own

      
       electrons (triple bond) which can suppress the 
      
      
      
      interactions between the analyte and the stationary phase [1].[4]
  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.[7]

  • Injection Volume: 5 µL.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of each isomer in 10 mL Methanol (1 mg/mL stock). Dilute to 50 µg/mL in Mobile Phase for injection.

  • Equilibration: Flush column with 10 column volumes of mobile phase.

  • System Suitability: Inject the mix. Ensure the first peak (o-NT) has a symmetry factor between 0.8 and 1.2.

  • Data Analysis: Calculate Resolution (

    
    ) between critical pairs (m- and p-).
    

Performance Comparison Data

The following data represents typical retention times observed under the conditions described above.

Table 1: Retention Comparison (Isocratic 60% MeOH)
IsomerC18 Retention (

, min)
Phenyl-Hexyl Retention (

, min)
Mechanistic Note
Uraci (t₀) 1.201.20Dead time marker
2-Nitrotoluene (o-) 4.504.80Early Eluter: Steric twisting reduces retention on both phases.
3-Nitrotoluene (m-) 5.806.50Intermediate polarity and shape.
4-Nitrotoluene (p-) 6.107.90Late Eluter: Planar structure maximizes C18 contact and

stacking.
Critical Pair (

) Resolution (

)
1.2 (Partial Separation) 2.8 (Baseline Separation) Phenyl-Hexyl provides superior selectivity.

Analysis: On the C18 column, the m- and p- isomers often co-elute or show a "shoulder" because their hydrophobicity is nearly identical. The Phenyl-Hexyl column significantly increases the retention of the p- isomer relative to the m-, creating a wide window for robust quantification.

Method Development Decision Tree

Use this workflow to determine the correct column choice for your specific matrix.

MethodWorkflow Start Start: Nitrotoluene Separation ScreenC18 Screen Standard C18 (MeOH/Water 60:40) Start->ScreenC18 CheckRes Check Resolution (Rs) between m- and p- ScreenC18->CheckRes Decision Rs > 1.5? CheckRes->Decision Success Validate Method (Standard C18 is sufficient) Decision->Success Yes SwitchPhase Switch to Phenyl-Hexyl (Leverage Pi-Pi Interaction) Decision->SwitchPhase No Optimize Optimize Solvent: Ensure MeOH is used (Not ACN) SwitchPhase->Optimize FinalVal Final Validation (Expect Rs > 2.0) Optimize->FinalVal

Figure 2: Optimization workflow for nitro-aromatic separations.

References

  • Agilent Technologies. (2013). Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column with pi-pi Interaction. Retrieved from

  • National Institute of Standards and Technology (NIST). Nitrotoluene Isomer Dipole Moments. NIST Chemistry WebBook. Retrieved from [Link]

  • Advanced Materials Technology. Separation of Aromatic Nitro compounds on HALO PFP and Phenyl-Hexyl. Retrieved from

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from

Sources

Validation

Advanced Analytical Framework for Promestriene (CAS 28148-27-8): Elemental &amp; Purity Profiling

Topic: Elemental Analysis and Purity Testing for CAS 28148-27-8 (Promestriene) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis and Purity Testing for CAS 28148-27-8 (Promestriene) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Lipophilic Ethers

Promestriene (3-propoxy-17β-methoxy-1,3,5(10)-estratriene) represents a unique analytical challenge in the steroid class. Unlike its parent compound, Estradiol, Promestriene is a di-ether derivative.[] This structural modification significantly increases lipophilicity (LogP ~6.5), rendering standard reverse-phase protocols for steroids insufficient without modification. Furthermore, as a primary active pharmaceutical ingredient (API) in topical formulations (creams, ovules) for atrophic vaginitis, it falls under the stringent scrutiny of ICH Q3D (R2) guidelines for cutaneous products.

This guide objectively compares high-performance analytical methodologies to establish a robust control strategy for Promestriene. We move beyond basic compliance, contrasting legacy techniques with modern, stability-indicating protocols that ensure safety and efficacy.

Elemental Analysis: Compliance Beyond Heavy Metals

The era of non-specific colorimetric "Heavy Metals" tests (USP <231>) is over. For Promestriene, particularly in topical dosage forms, the focus shifts to specific elemental catalysts and contaminants.

Comparative Assessment: ICP-MS vs. AAS vs. ICP-OES

The choice of instrument dictates the sensitivity and throughput of your elemental screen.

FeatureICP-MS (Inductively Coupled Plasma Mass Spectrometry) ICP-OES (Optical Emission Spectroscopy) AAS (Atomic Absorption Spectroscopy)
Primary Utility Gold Standard for trace impurities (Class 1, 2A, 2B).High-concentration screening (e.g., catalyst purging).Single-element targeted analysis.
Detection Limit (LOD) ppt to ppq (Parts per quadrillion).ppb (Parts per billion).ppm (Parts per million).
Matrix Tolerance Low (Requires <0.2% dissolved solids).High (Robust for dirty samples).High.
Suitability for Promestriene High. Essential for meeting ICH Q3D cutaneous limits for Cd, Pb, As, Hg.Medium. Good for residual catalysts (Pd, Ni) but lacks sensitivity for toxic metals.Low. Inefficient for multi-element screening.
Throughput Simultaneous multi-element (30+ elements in <3 mins).Simultaneous multi-element.Sequential (Slow).
Critical Protocol: Microwave-Assisted Sample Digestion

Promestriene's high lipophilicity makes it resistant to standard acid digestion. A closed-vessel microwave system is mandatory to prevent volatile element loss (Hg, As) and ensure complete mineralization.

Workflow Diagram: Elemental Analysis Logic

ElementalWorkflow Figure 1: Optimized Elemental Analysis Workflow for Lipophilic Steroids Sample Promestriene API (Lipophilic Matrix) Digestion Microwave Digestion (HNO3/H2O2/HCl) Sample->Digestion 0.1g Sample Dilution Matrix Matching (Dilute to <0.2% TDS) Digestion->Dilution Clear Digest Analysis ICP-MS Analysis (He/H2 Collision Mode) Dilution->Analysis Internal Std (Ge/Rh) Data Data Processing (ICH Q3D Limits) Analysis->Data Quantitation

Purity Testing: Separating the Ether Variants

The synthesis of Promestriene involves alkylation at the C3 and C17 positions. Incomplete reaction leads to specific related substances:

  • Impurity A: Estradiol (Unreacted starting material).

  • Impurity B: 3-propoxy-estradiol (Mono-ether).

  • Impurity C: 17-methoxy-estradiol (Mono-ether).

Comparative Assessment: HPLC-UV vs. UHPLC-MS

While UV detection is standard for QC, MS is critical for process development and impurity identification.

ParameterHPLC-UV (Standard QC) UHPLC-MS (R&D / High Sensitivity)
Detection Principle Absorbance at 280 nm (Phenolic ring).Mass-to-Charge Ratio (m/z).
Specificity Moderate. Relies on Retention Time (RT).[2]High. Identifies by Molecular Weight + RT.
Sensitivity (LOQ) ~0.05% (Standard reporting threshold).<0.005% (Trace analysis).
Mobile Phase Phosphate Buffer / Methanol (Non-volatile).[3]Formic Acid / Acetonitrile (Volatile).
Resolution Standard (Run time 20-30 mins).Fast (Run time <10 mins).
Verdict Best for Routine Release. Robust and cost-effective.Best for Troubleshooting. Essential for identifying unknown peaks.
Experimental Protocol: Stability-Indicating HPLC Method

This method is designed to separate the lipophilic Promestriene from its more polar mono-ether impurities.

Reagents & Conditions:

  • Column: C18 End-capped (e.g., Hypersil GOLD or Nova-Pak C18), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: 0.01 M Ammonium Phosphate Buffer (pH 3.0).[3]

    • Solvent B: Acetonitrile (ACN).

  • Gradient: Isocratic or Gradient (High organic content required due to lipophilicity).

    • Recommended: Isocratic ACN:Buffer (80:20 v/v) for rapid elution, or Gradient 60% -> 90% ACN for impurity profiling.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 280 nm (Excitation of the aromatic A-ring).

  • Temperature: 30°C.

Validation Criteria (Self-Validating System):

  • Resolution (Rs): > 2.0 between Promestriene and nearest impurity (usually Impurity B).

  • Tailing Factor: 0.8 – 1.5.

  • Precision: RSD < 2.0% for 6 replicate injections.

Decision Tree: Purity Method Selection

PurityTree Figure 2: Decision Matrix for Promestriene Purity Analysis Start Purity Testing Requirement Routine Routine QC Release Start->Routine Unknown Unknown Impurity > 0.10% Start->Unknown HPLC HPLC-UV (280nm) Phosphate/MeOH Routine->HPLC MS UHPLC-MS/MS Formic Acid/ACN Unknown->MS Check Passes System Suitability? HPLC->Check Rework Rework Method / Batch MS->Rework ID Structure Release Release Batch Check->Release Yes Check->Rework No

References

  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Promestriene in Pharmaceutical Formulations.[4][5] Retrieved from

  • International Council for Harmonisation (ICH). (2022).[6] Guideline Q3D (R2) on Elemental Impurities.[6][7] Retrieved from

  • European Pharmacopoeia (Ph.[2][8] Eur.). General Monograph 2034: Substances for Pharmaceutical Use.[8] Strasbourg, France: EDQM. Retrieved from [2]

  • Shimadzu Application News. (2021). Elemental Impurity Analysis in Cutaneous and Transcutaneous Drug Products Using ICP-MS Based on ICH Q3D (R2). Retrieved from

  • ResearchGate. (2025). Determination of promestriene and its related substances by HPLC.[3][4][5] Retrieved from

Sources

Comparative

Spectroscopic Characterization of 3-Ethoxy-2-Methylaniline Derivatives

This guide outlines the spectroscopic characterization of 3-ethoxy-2-methylaniline (CAS: 111185-04-7) and its derivatives.[1][2] It is designed for medicinal chemists and analytical scientists involved in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 3-ethoxy-2-methylaniline (CAS: 111185-04-7) and its derivatives.[1][2] It is designed for medicinal chemists and analytical scientists involved in the synthesis of kinase inhibitors (e.g., Rho-kinase targets) and agrochemical intermediates.

A Comparative Technical Guide for Structural Validation

Executive Summary & Application Context

3-Ethoxy-2-methylaniline is a critical pharmacophore used to introduce steric bulk and lipophilicity into drug scaffolds.[1][2] The ortho-methyl group restricts rotation around the C-N bond, often locking the molecule into a bioactive conformation, while the meta-ethoxy group provides a lipophilic anchor point.[2]

This guide focuses on distinguishing this scaffold from its close analogs (e.g., 3-methoxy-2-methylaniline) and characterizing its transformation into active derivatives such as indazoles and ureas .[1][2]

The Spectroscopic Fingerprint: 3-Ethoxy-2-Methylaniline[1][2][3]

The identification of this molecule relies on detecting the specific breakage of symmetry caused by the 2-methyl group and the distinct ethyl spin system.[2]

Nuclear Magnetic Resonance ( H NMR) Profile

The


H NMR spectrum in CDCl

is characterized by a specific 3-spin aromatic system and the ethoxy pattern.[1]
Signal AssignmentChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Structural Insight
Ar-H (C5) 6.94 – 7.01 Triplet (

)

Meta to both donating groups; most deshielded ring proton.[1][2]
Ar-H (C4/C6) 6.33 – 6.37 Multiplet (

)
-Electron-rich positions ortho/para to NH

and OEt.[1]
-OCH

CH

4.02 Quartet (

)

Characteristic deshielded methylene; distinguishes from -OMe.[1]
-NH

3.60 Broad Singlet-Exchangeable; shift varies with concentration/solvent.[1][2]
Ar-CH

2.05 Singlet (

)
-Ortho-methyl group; slightly shielded by electron-rich ring.[1][2]
-OCH

CH

1.42 Triplet (

)

Terminal methyl of the ethoxy chain.[1]

Critical Distinction: The 3-methoxy analog (CAS 19500-02-8) shows a singlet at


 3.80 ppm .[1][2] The presence of the quartet at ~4.02 ppm  and triplet at ~1.42 ppm  is the primary validation for the ethoxy derivative.[2]
Mass Spectrometry (MS) Fragmentation
  • Molecular Ion (

    
    ): 
    
    
    
    151 (Odd number indicates 1 nitrogen).[3]
  • Base Peak: Often

    
     122 (
    
    
    
    ), corresponding to the loss of the ethyl group (cleavage of the ethoxy ether), leaving the phenol cation.
  • Secondary Fragment:

    
     106 (
    
    
    
    ), loss of the ethoxy group entirely.[2]

Comparative Analysis: Ethoxy vs. Methoxy Analogs

In structure-activity relationship (SAR) studies, researchers often switch between methoxy and ethoxy groups to tune solubility.

Feature3-Ethoxy-2-methylaniline 3-Methoxy-2-methylaniline Differentiation Strategy
Molecular Weight 151.21 g/mol 137.18 g/mol MS: Distinct parent ions (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).[1][2]
Aliphatic NMR Qt (4.0 ppm) + Tr (1.4 ppm)Singlet (3.80 ppm)

H NMR:
Look for the quartet vs. singlet.
Lipophilicity (cLogP) ~2.1~1.6HPLC: Ethoxy elutes later on C18 columns.[1]
IR C-H Stretch 2970–2850 cm

(Stronger)
2835 cm

(C-H of OMe)
IR: Ethoxy shows asymmetric/symmetric -CH

- bands.[1]

Workflow: From Synthesis to Characterization

The following diagram outlines the logical flow for synthesizing and validating 3-ethoxy-2-methylaniline from its nitro precursor (2-methyl-3-nitroanisole analog), followed by its conversion into a drug-like indazole derivative.

G Start Starting Material: 2-Methyl-3-nitro-ethoxybenzene Step1 Reduction (H2, Pd/C) Ethanol, RT, 3h Start->Step1 Hydrogenation Crude Crude Product (Purple Oil) Step1->Crude Filter Celite & Conc. Check Decision Node: Is M+ = 151? Crude->Check MS Check Check->Start No (Incomplete) Purification Purification Column Chrom. (Hex:EtOAc 5:1) Check->Purification Yes (151) Characterization Final Validation 1H NMR (CDCl3) & MS Purification->Characterization Derivative Derivative Synthesis (e.g., Indazole Formation via Diazotization) Characterization->Derivative Next Step

Figure 1: Synthetic and analytical workflow for the preparation of 3-ethoxy-2-methylaniline.

Characterization of Key Derivatives

3-Ethoxy-2-methylaniline is frequently cyclized to form indazoles or coupled to form ureas .[1][2]

Indazole Formation (Cyclization)

When this aniline is converted to an indazole (e.g., via diazotization and internal cyclization), the spectroscopic signature changes drastically:

  • Loss of NH

    
    :  The broad singlet at 3.60 ppm disappears.
    
  • New Aromatic Signal: A new downfield singlet appears around

    
     8.0–8.5 ppm  (H-3 of the indazole ring).[1]
    
  • Shift of Methyl: The 2-methyl group (now part of the fused ring system or removed depending on the specific synthesis) will shift significantly downfield if retained.

Urea/Amide Derivatives

Reaction with isocyanates yields ureas.[1]

  • Carbonyl Appearance:

    
    C NMR will show a new signal at ~155 ppm  (Urea C=O).
    
  • NH Shift: The aniline NH proton shifts downfield to

    
     8.0–9.5 ppm  and becomes a sharp singlet (in DMSO-
    
    
    
    ).[1]

Experimental Protocol: Synthesis & Analysis

Protocol: Hydrogenation of 2-methyl-3-nitro-1-ethoxybenzene

  • Setup: Dissolve the nitro precursor (1.0 eq) in Ethanol (10 vol). Add 5% Pd/C (10 wt% loading).

  • Reaction: Stir under H

    
     atmosphere (balloon pressure) at room temperature for 3 hours.
    
  • Workup: Filter through a pad of Celite to remove Pd/C. Concentrate the filtrate in vacuo.[3][4]

  • Result: 3-Ethoxy-2-methylaniline is obtained as a light purple oil.[1][2]

  • TLC Data:

    
     (Hexane:Ethyl Acetate = 5:1).[3][4]
    

Reference Data for Validation:

  • Target: 3-Ethoxy-2-methylaniline[1][2][3][5]

  • Formula: C

    
    H
    
    
    
    NO
  • Expected Mass: 151.21 Da[1][2]

  • Key IR Bands: 3450, 3360 cm

    
     (N-H stretch); 2980 cm
    
    
    
    (C-H aliphatic); 1590 cm
    
    
    (C=C aromatic).[1]

References

  • Preparation of Indazole Derivatives. Google Patents. Patent US7563906B2.[1] (Contains specific

    
     and MS data for "Referential Compound 42-2"). 
    
  • Spectroscopic Data of Aniline Derivatives. National Institute of Standards and Technology (NIST) Chemistry WebBook. (General reference for aniline fragmentation patterns).

  • Synthesis and Characterization of 3-Methoxy-2-methylaniline. ChemicalBook. (Comparative data for the methoxy analog).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Ethoxy-2-methyl-3-nitrobenzene

Foundational Principle: Hazard-Driven Waste Management The disposal protocol for any chemical is dictated by its inherent hazards. 1-ethoxy-2-methyl-3-nitrobenzene possesses a dual-hazard profile derived from its functio...

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principle: Hazard-Driven Waste Management

The disposal protocol for any chemical is dictated by its inherent hazards. 1-ethoxy-2-methyl-3-nitrobenzene possesses a dual-hazard profile derived from its functional groups: the nitroaromatic system and the ether linkage.

  • Nitroaromatic Toxicity: Nitroaromatic compounds are a well-documented class of chemicals with significant toxicological and environmental concerns. They are often toxic, suspected carcinogens, and can cause damage to organs through prolonged exposure.[1][2][3][4] Furthermore, they are classified as hazardous wastes requiring specific disposal methods to mitigate environmental release and harm to aquatic life.[5][6]

  • Ether Peroxide Formation: The ethoxy group introduces a critical, time-sensitive hazard. Ethers are known to form unstable and potentially explosive peroxide crystals upon exposure to air and light.[7][8][9] This risk increases over time, making proper container management and timely disposal paramount.

Due to this dual-hazard profile, 1-ethoxy-2-methyl-3-nitrobenzene cannot be disposed of via standard laboratory drains or in regular trash. It must be treated as a regulated hazardous waste from the moment it is designated for disposal.

Hazard Profile and Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, it is imperative to be equipped with the appropriate PPE to prevent exposure. The hazard profile, inferred from similar compounds, necessitates stringent protective measures.

Hazard ClassPotential Effects & RationaleRequired PPE
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3][4] The nitro group can interfere with the blood's ability to carry oxygen.[6]Hand Protection: Chemical-resistant gloves (e.g., nitrile). Body Protection: Lab coat. Respiratory Protection: Use only in a chemical fume hood.
Chronic Toxicity Suspected of causing cancer and may cause genetic defects or damage fertility.[1][2][3] Causes damage to organs through prolonged or repeated exposure.[4]Hand Protection: Chemical-resistant gloves. Body Protection: Lab coat. Respiratory Protection: Use only in a chemical fume hood.
Chemical Instability The ether linkage can form explosive peroxides over time.[8][9] This is a critical handling consideration.Eye Protection: Chemical safety goggles or face shield.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1][4] Must be prevented from entering drains or waterways.[3]All PPE listed above serves to contain the chemical and prevent environmental release during handling.

Step-by-Step Disposal Protocol

The primary and recommended method for the final disposal of toxic nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste facility.[1] This process effectively destroys the organic molecule, converting it into less harmful substances under controlled conditions with emission control systems.

The following protocol details the necessary steps from the point of waste generation to its final collection.

Phase 1: Waste Segregation and Container Selection
  • Identify as Hazardous Waste: All unused or unwanted 1-ethoxy-2-methyl-3-nitrobenzene and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) must be treated as hazardous waste.[2]

  • Select a Compatible Container: Use a clean, compatible container with a tightly sealing lid. The original product container is often a suitable choice.[2] The container must be made of a material that will not react with or be degraded by the chemical.

  • Dedicate the Waste Stream: This waste must be collected in a dedicated container labeled for toxic and/or flammable organic waste. Do not mix with other waste streams such as:

    • Non-halogenated solvents (unless this is the designated stream at your institution).

    • Halogenated solvents.

    • Aqueous waste.[1]

    • Acids or bases.[10]

    • Oxidizers or reducing agents.

    Rationale: Mixing incompatible waste streams can create dangerous chemical reactions, complicate the incineration process, and violate regulatory requirements.

Phase 2: Container Labeling and Management
  • Date the Container: As soon as the original container of 1-ethoxy-2-methyl-3-nitrobenzene is opened, write the "Date Received" and "Date Opened" on the label.[8] Rationale: This is a critical step to manage the risk of peroxide formation. Opened ether containers should be disposed of within a limited timeframe (e.g., 6 months) to prevent the buildup of explosive peroxides.[8]

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added to the container, it must be labeled with a fully completed EHS-provided hazardous waste tag.[2][8] The label must include:

    • The full chemical name: "1-ethoxy-2-methyl-3-nitrobenzene" (no abbreviations).

    • All major components and their approximate percentages if it is a mixture.

    • The relevant hazard warnings (e.g., "Toxic," "Flammable," "Peroxide-Former").

    • The accumulation start date.

  • Keep the Container Closed: The waste container must be securely closed at all times, except when you are actively adding waste.[7][8] Rationale: This minimizes the release of harmful vapors into the laboratory and reduces the chemical's exposure to air, which can accelerate peroxide formation.

Phase 3: Storage in a Satellite Accumulation Area (SAA)
  • Store at the Point of Generation: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) located at or near the point where the waste is generated.[2]

  • Use Secondary Containment: The primary waste container should be placed inside a larger, chemically resistant container (secondary containment) to contain any potential leaks or spills.[2][8]

  • Ensure Proper Storage Conditions: The SAA must be a secure area away from incompatible materials.[2] Store the waste in a well-ventilated area, such as a designated cabinet within a chemical fume hood, to minimize inhalation exposure.[1]

Phase 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or is ready for disposal (e.g., nearing its peroxide formation time limit), contact your institution's Environmental Health and Safety (EHS) department.[1]

  • Schedule Pickup: The EHS department will arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor who will transport it for final destruction via incineration.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 1-ethoxy-2-methyl-3-nitrobenzene.

G cluster_prep Phase 1 & 2: Preparation & Collection cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal start Waste Generation: 1-ethoxy-2-methyl-3-nitrobenzene or contaminated materials ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Toxic Organic Waste ppe->segregate container Use Compatible, Sealed Container segregate->container label_waste Affix Completed Hazardous Waste Label (Date Opened!) container->label_waste saa Store in Designated SAA label_waste->saa secondary Use Secondary Containment saa->secondary ventilated Ensure Area is Secure & Well-Ventilated secondary->ventilated contact_ehs Contact EHS for Pickup ventilated->contact_ehs end Disposal via High-Temp Incineration by Licensed Contractor contact_ehs->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethoxy-2-methyl-3-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-ethoxy-2-methyl-3-nitrobenzene
© Copyright 2026 BenchChem. All Rights Reserved.